Product packaging for Arq-736(Cat. No.:CAS No. 1228237-57-7)

Arq-736

Cat. No.: B612217
CAS No.: 1228237-57-7
M. Wt: 674.5 g/mol
InChI Key: HXINDCTZKGGRDE-JPKZNVRTSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BRAF Inhibitor ARQ 736 is an orally bioavailable, highly soluble phosphate prodrug of B-raf (BRAF) protein kinase with potential antineoplastic activity. BRAF inhibitor ARQ 736 is converted into its active form ARQ 680 in the presence of phosphatases. In turn, ARQ 680 selectively binds to and inhibits the activity of oncogenic B-raf, which may inhibit the proliferation of tumor cells expressing mutated B-raf gene. B-raf belongs to the raf/mil family of serine/threonine protein kinases and plays a role in regulating the MAP kinase/ERKs signaling pathway, which may be constitutively activated due to BRAF gene mutations. The valine to glutamic acid substitution at residue 600 (V600E) accounts for about 90% of BRAF gene mutations.
ARQ-736 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N8Na2O8PS B612217 Arq-736 CAS No. 1228237-57-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1228237-57-7

Molecular Formula

C25H25N8Na2O8PS

Molecular Weight

674.5 g/mol

IUPAC Name

disodium;[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate

InChI

InChI=1S/C25H27N8O8PS.2Na/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36;;/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36);;/q;2*+1/p-2/t18-;;/m1../s1

InChI Key

HXINDCTZKGGRDE-JPKZNVRTSA-L

Isomeric SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO and soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARQ736;  ARQ-736;  ARQ 736.

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Arq-736 (Derazantinib) Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arq-736, also known as Derazantinib (ARQ-087), is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor primarily targeting the fibroblast growth factor receptor (FGFR) family.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, amplifications, or mutations, is a known oncogenic driver in various solid tumors. Derazantinib exhibits strong inhibitory activity against FGFR1, FGFR2, and FGFR3, leading to the suppression of downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[1][3] This document provides a comprehensive technical overview of the mechanism of action of Derazantinib, including its biochemical and cellular activities, detailed experimental protocols, and a summary of its clinical efficacy in relevant cancer models.

Core Mechanism of Action

Derazantinib functions as a small molecule inhibitor that competitively binds to the ATP-binding pocket of the FGFR kinase domain.[1] This binding prevents the autophosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling. In addition to its potent activity against FGFR1, 2, and 3, Derazantinib also demonstrates inhibitory effects on other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), which may contribute to its overall anti-tumor activity by modulating the tumor microenvironment.

The inhibition of FGFR signaling by Derazantinib leads to the downregulation of key downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT cascades.[3] This disruption of oncogenic signaling results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells with aberrant FGFR activation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of Derazantinib.

Table 1: Biochemical Inhibitory Activity (IC50)
TargetIC50 (nM)Source
FGFR14.5[1]
FGFR21.8[1]
FGFR34.5[1]
Table 2: Cellular Inhibitory Activity (GI50) in FGFR-Driven Cell Lines
Cell LineCancer TypeFGFR AlterationGI50 (nM)Source
NCI-H716Colorectal CancerFGFR2 Amplification130[3]
SNU-16Gastric CancerFGFR2 Amplification160[3]
KATO-IIIGastric CancerFGFR2 Amplification230[3]
KG-1Acute Myeloid LeukemiaFGFR1 Fusion280[3]

Signaling Pathway

The following diagram illustrates the primary signaling pathway inhibited by Derazantinib.

Derazantinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Derazantinib Derazantinib (this compound) Derazantinib->FGFR Inhibits ATP Binding

Figure 1: Derazantinib inhibits the FGFR signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Derazantinib.

Cell Proliferation Assay (CCK-8)

This protocol describes a method to assess the anti-proliferative effects of Derazantinib on cancer cell lines.

  • Cell Seeding: Cancer cell lines with known FGFR alterations (e.g., NCI-H716, SNU-16) are seeded in 96-well plates at a density of 1.0 × 10³ to 5.0 × 10³ cells per well in their respective growth media.[4]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the media is replaced with fresh media containing various concentrations of Derazantinib (e.g., 0.16 to 5 µmol/L) or a vehicle control (e.g., DMSO).[4]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[4]

  • CCK-8 Assay: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for an additional 1-4 hours.[4]

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined using non-linear regression analysis.

Western Blot Analysis

This protocol outlines the procedure for analyzing the phosphorylation status of FGFR and its downstream signaling proteins.

  • Cell Lysis: Cells are treated with Derazantinib or vehicle for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[4][5]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of FGFR, FRS2, ERK, and AKT overnight at 4°C.[3]

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Derazantinib in a mouse xenograft model.

  • Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used.[6]

  • Tumor Cell Implantation: Human cancer cells with FGFR alterations (e.g., SNU-16, NCI-H716) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[2]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[7]

  • Drug Administration: Derazantinib is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered orally once daily at specified doses (e.g., 50 or 75 mg/kg).[8][9] The control group receives the vehicle only.

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.[8]

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating a novel kinase inhibitor like Derazantinib.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 in various cell lines) Biochemical_Assay->Cell_Proliferation Identifies potent inhibitor Signaling_Analysis Western Blot Analysis (Target engagement & pathway modulation) Cell_Proliferation->Signaling_Analysis Confirms cellular activity Xenograft_Model Xenograft Tumor Model (Efficacy & Tolerability) Signaling_Analysis->Xenograft_Model Warrants in vivo testing PD_Analysis Pharmacodynamic Analysis (Target inhibition in tumors) Xenograft_Model->PD_Analysis Confirms in vivo target engagement Phase_I Phase I Clinical Trial (Safety, PK/PD, MTD) PD_Analysis->Phase_I Supports clinical investigation Phase_II Phase II Clinical Trial (Efficacy in specific patient populations) Phase_I->Phase_II Establishes safety and dose

Figure 2: A representative preclinical to clinical workflow.

References

Arq-736: A Pan-RAF Inhibitor Targeting BRAF-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Arq-736 is a novel, orally bioavailable small molecule prodrug of ARQ-680, a potent pan-RAF inhibitor. Developed by ArQule, this compound has demonstrated significant preclinical activity against cancers harboring BRAF mutations, including the common V600E mutation. Unlike first-generation BRAF inhibitors that can lead to paradoxical activation of the MAPK pathway in wild-type BRAF or RAS-mutant cells, this compound, through its active moiety ARQ-680, is designed to abrogate this effect, offering a potential advantage in overcoming resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and available experimental methodologies related to this compound.

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The RAF family of serine/threonine kinases, comprising ARAF, BRAF, and CRAF, are key components of this cascade. Oncogenic mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a variety of cancers, most notably melanoma.[1] This has led to the development of targeted therapies aimed at inhibiting the constitutively active mutant BRAF protein.

First-generation BRAF inhibitors have shown significant clinical efficacy; however, their effectiveness can be limited by both intrinsic and acquired resistance. A key mechanism of resistance involves the paradoxical activation of the MAPK pathway, where inhibition of one BRAF monomer in a dimer can lead to the transactivation of the other, particularly in the context of wild-type BRAF or upstream RAS mutations.[2] Pan-RAF inhibitors, which target all RAF isoforms, represent a promising strategy to overcome this limitation. This compound was developed as a highly soluble prodrug that rapidly converts to ARQ-680, a potent pan-RAF inhibitor, upon administration.

Mechanism of Action

This compound is a phosphate prodrug designed for enhanced solubility and oral bioavailability. In vivo, it is readily converted to its active form, ARQ-680, by phosphatases.[3] ARQ-680 functions as an ATP-competitive pan-RAF inhibitor, targeting ARAF, BRAF, and CRAF kinases. By inhibiting all RAF isoforms, ARQ-680 effectively shuts down MAPK pathway signaling in tumors driven by BRAF mutations.

Crucially, as a pan-RAF inhibitor, ARQ-680 has been shown to abrogate the paradoxical activation of the MAPK pathway that is observed with selective BRAF inhibitors in cells with wild-type BRAF or mutant RAS.[4][5] This is a key differentiating feature that may translate to a more durable anti-tumor response and a lower propensity for the development of resistance.

Signaling Pathway Diagram

MAPK_Pathway_Arq736 Figure 1. Mechanism of Action of this compound RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF_mutant BRAF (V600E) RAS->BRAF_mutant CRAF CRAF RAS->CRAF Arq736 This compound (Prodrug) ARQ680 ARQ-680 (Active Drug) Arq736->ARQ680 Conversion ARQ680->BRAF_mutant ARQ680->CRAF MEK MEK BRAF_mutant->MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Phosphatases Phosphatases Phosphatases->Arq736

Caption: this compound is converted to the active pan-RAF inhibitor ARQ-680, which blocks the MAPK pathway.

Preclinical Data

This compound has undergone preclinical evaluation in a range of in vitro and in vivo models, demonstrating its potential as a potent anti-cancer agent.

Biochemical and Cellular Activity

The active moiety, ARQ-680, exhibits potent inhibitory activity against wild-type and mutant BRAF, as well as CRAF. In cellular assays, this compound effectively inhibits the phosphorylation of ERK, a downstream effector in the MAPK pathway, in human melanoma cell lines harboring the BRAF V600E mutation.

Table 1: In Vitro Activity of ARQ-680 and this compound

CompoundAssay TypeTarget/Cell LineIC50 / EC50 (nM)
ARQ-680BiochemicalBRAF3
ARQ-680BiochemicalBRAF (V600E)3
ARQ-680BiochemicalCRAF7
This compoundCellular (pERK)A375 (BRAF V600E)78
This compoundCellular (pERK)SK-MEL-28 (BRAF V600E)65
This compoundCellular (pERK)Colo-205 (BRAF V600E)11

Data sourced from BioWorld.[3]

Kinase Selectivity

ARQ-680 has been profiled against a broad panel of kinases and has shown a high degree of selectivity. Inhibition within 100-fold of its IC50 against BRAF was observed in only 11 out of 288 kinases tested, and it demonstrated no activity against VEGFR2.[3]

In Vivo Efficacy

The anti-tumor activity of this compound and ARQ-680 was evaluated in a human melanoma xenograft model using A375 cells, which harbor the BRAF V600E mutation.

Table 2: In Vivo Anti-Tumor Activity in A375 Xenograft Model

CompoundDoseAdministration RouteTumor Growth Inhibition (%)
This compound300 mg/kg (q.d. for 13 days)Intraperitoneal (i.p.)54
This compound300 mg/kg (constant admin.)Intraperitoneal (i.p.)77
ARQ-680160 mg/kgIntraperitoneal (i.p.)Significant retardation

Data sourced from BioWorld.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not publicly available in full. The following sections provide generalized methodologies based on the information from published abstracts and standard practices in the field.

Biochemical Kinase Assays (Generalized)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ARQ-680 against BRAF, BRAF (V600E), and CRAF kinases.

  • Methodology: Recombinant human BRAF, BRAF (V600E), and CRAF enzymes would be used. The kinase reaction is typically initiated by the addition of ATP in a buffer solution containing the enzyme, a suitable substrate (e.g., inactive MEK), and varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method or a radiometric assay. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK (pERK) Assay (Generalized)
  • Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of ERK phosphorylation in cancer cell lines.

  • Cell Lines: A375, SK-MEL-28, Colo-205 (all BRAF V600E mutant).

  • Methodology: Cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a specified duration. Following treatment, cells are lysed, and the protein concentration of the lysates is determined. The levels of phosphorylated ERK (pERK) and total ERK are quantified by western blotting or a quantitative immunoassay (e.g., ELISA, Meso Scale Discovery). The ratio of pERK to total ERK is calculated, and the data are normalized to untreated controls. EC50 values are determined from the dose-response curves.

In Vivo Xenograft Study (Generalized)
  • Objective: To evaluate the anti-tumor efficacy of this compound and ARQ-680 in a mouse model of human melanoma.

  • Animal Model: Athymic nude mice.

  • Cell Line: A375 human melanoma cells.

  • Methodology: A suspension of A375 cells is implanted subcutaneously into the flank of the mice. When tumors reach a palpable size, the animals are randomized into treatment and control groups. This compound (e.g., 300 mg/kg) or ARQ-680 (e.g., 160 mg/kg) is administered via the specified route (intraperitoneal) and schedule (e.g., daily). The vehicle used for the control group would be administered on the same schedule. Tumor volume and body weight are measured at regular intervals. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Experimental Workflow Diagram

Experimental_Workflow Figure 2. Generalized Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Assay Cellular pERK Assays (EC50 Determination) Biochem_Assay->Cell_Assay Xenograft A375 Xenograft Model Establishment Biochem_Assay->Xenograft Kinase_Panel Kinase Selectivity Profiling Cell_Assay->Kinase_Panel Treatment This compound / ARQ-680 Treatment Xenograft->Treatment Data_Collection Tumor Growth and Body Weight Monitoring Treatment->Data_Collection Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Data_Collection->Efficacy_Analysis

Caption: A generalized workflow for the preclinical assessment of this compound.

Clinical Development Status

Information regarding the clinical development of this compound is limited. While a Phase 1 clinical trial was anticipated based on the preclinical data, publicly accessible results or a specific NCT identifier for a trial focused on this compound have not been found. ArQule, the original developer of this compound, was acquired by Merck in 2019.[6] The acquisition focused primarily on another of ArQule's investigational drugs, ARQ 531, a BTK inhibitor.[6] It is possible that the clinical development of this compound was deprioritized or discontinued.

Conclusion

This compound, a prodrug of the pan-RAF inhibitor ARQ-680, has demonstrated promising preclinical activity in BRAF-mutant cancer models. Its ability to inhibit all RAF isoforms and abrogate the paradoxical activation of the MAPK pathway represents a significant potential advantage over first-generation BRAF inhibitors. The in vitro and in vivo data support its potent anti-tumor effects. However, the lack of publicly available, detailed experimental protocols and the unclear clinical development path following the acquisition of ArQule by Merck leave the future of this compound uncertain. Further disclosure of preclinical study details and any clinical findings would be necessary to fully assess the therapeutic potential of this compound.

References

An In-depth Technical Guide to the RAF Inhibitor Arq-736 and its Active Metabolite ARQ-680

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data and characteristics of Arq-736, a highly soluble prodrug, and its active metabolite, ARQ-680, a potent pan-RAF kinase inhibitor. ARQ-680 demonstrates significant activity against BRAF, BRAF (V600E), and CRAF kinases, key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. This document details the mechanism of action, in vitro and in vivo efficacy, and the unique ability of ARQ-680 to abrogate the paradoxical activation of the MAPK pathway often observed with other RAF inhibitors. Included are structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers, including melanoma and colorectal cancer. Consequently, the development of inhibitors targeting key kinases within this cascade has been a major focus of oncology drug discovery.

This compound was developed as a highly soluble prodrug to overcome formulation challenges and enable efficient in vivo delivery of its active metabolite, ARQ-680. ARQ-680 is a potent, small molecule inhibitor of RAF kinases, demonstrating significant promise in preclinical models. This guide serves to consolidate the available technical information on this compound and ARQ-680 to aid researchers and drug development professionals in their understanding and potential future investigation of this compound.

Mechanism of Action

ARQ-680 functions as an ATP-competitive inhibitor of RAF kinases, targeting both wild-type and mutant forms of BRAF, as well as CRAF. By binding to the kinase domain of RAF, ARQ-680 prevents the phosphorylation and subsequent activation of MEK1/2. This, in turn, inhibits the phosphorylation of ERK1/2, a critical downstream effector in the MAPK pathway. The inhibition of ERK1/2 phosphorylation leads to the downregulation of signals that promote cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.

A key feature of ARQ-680 is its ability to mitigate the paradoxical activation of the MAPK pathway, a phenomenon observed with some RAF inhibitors in cells with wild-type BRAF and mutant RAS. This paradoxical activation can limit the therapeutic window and efficacy of these inhibitors. ARQ-680, however, has been shown to induce a concentration-dependent decrease in ERK phosphorylation even in KRAS-mutant cell lines, a characteristic that distinguishes it from other RAF inhibitors.

ARQ-680_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ARQ_680 ARQ-680 ARQ_680->RAF ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified MAPK signaling pathway and the inhibitory action of ARQ-680.

Data Presentation

In Vitro Potency and Efficacy

The following tables summarize the in vitro activity of ARQ-680 and its prodrug this compound in various biochemical and cellular assays.

Table 1: Biochemical Potency of ARQ-680 against RAF Kinases

Kinase TargetIC50 (nM)
BRAF3
BRAF (V600E)3
CRAF7
Data sourced from biochemical assays.[1]

Table 2: Cellular Activity of this compound in Human Melanoma Cell Lines

Cell LineBRAF StatusEC50 for p-ERK Inhibition (nM)
A375V600E78
SK-MEL-28V600E65
Colo-205V600E11
EC50 values determined in cellular pharmacodynamic assays.[1]

Table 3: Cellular Activity of ARQ-680 in Human Cancer Cell Lines

Cell LineRAS/RAF StatusEffect on p-ERKEC50 (nM)
A375BRAF V600EConcentration-dependent inhibition~10 - 30
SK-MEL-28BRAF V600EConcentration-dependent inhibition~10 - 30
HCT-116KRAS MutantParadoxical activation at lower concentrations, complete inhibition at ≥ 3 µMN/A
SW480KRAS MutantParadoxical activation at lower concentrations, complete inhibition at ≥ 3 µMN/A
DLD-1KRAS MutantParadoxical activation at lower concentrations, complete inhibition at ≥ 3 µMN/A
SK-MEL-2NRAS MutantConcentration-dependent inhibition with no paradoxical activation~400
NCM-460WT RAS/RAFParadoxical activation at sub-micromolar concentrations, abrogated at 1-10 µMN/A
Data from quantitative western blotting.[2]
In Vivo Efficacy

The antitumor activity of this compound and ARQ-680 was evaluated in a human melanoma tumor xenograft model.

Table 4: In Vivo Antitumor Activity in A375 Human Melanoma Xenografts

CompoundDose (mg/kg)Administration RouteTumor Growth Inhibition
This compound300Intraperitoneal (i.p.)Significant retardation
ARQ-680160Intraperitoneal (i.p.)Significant retardation
Comparison against vehicle control in athymic mice.[1]
Kinase Selectivity

A kinome scan revealed a high degree of selectivity for ARQ-680.

Table 5: Kinase Selectivity Profile of ARQ-680

Kinase Inhibition MetricResult
Number of kinases tested288
Number of kinases inhibited within 100-fold of BRAF IC5011
Activity against VEGFR2No activity demonstrated
Data from a comprehensive kinome scan.[1]

Experimental Protocols

RAF Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ARQ-680 against RAF kinases.

  • Reagents and Materials:

    • Recombinant human BRAF, BRAF(V600E), and CRAF enzymes.

    • MEK1 as a substrate.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • ARQ-680 serially diluted in DMSO.

    • Microplate (e.g., 96-well or 384-well).

    • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ATP detection reagent.

  • Procedure:

    • Prepare a reaction mixture containing the specific RAF kinase and MEK1 substrate in the assay buffer.

    • Add serially diluted ARQ-680 or DMSO (vehicle control) to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each ARQ-680 concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Biochemical_IC50_Workflow Prepare_Mixture 1. Prepare Kinase/Substrate Mixture (RAF + MEK1) Add_Inhibitor 2. Add Serially Diluted ARQ-680 or DMSO Prepare_Mixture->Add_Inhibitor Initiate_Reaction 3. Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate 4. Incubate at 30°C Initiate_Reaction->Incubate Measure_ATP 5. Measure Remaining ATP (Luminescence) Incubate->Measure_ATP Calculate_Inhibition 6. Calculate % Inhibition Measure_ATP->Calculate_Inhibition Determine_IC50 7. Determine IC50 (Curve Fitting) Calculate_Inhibition->Determine_IC50 Xenograft_Study_Workflow Cell_Implantation 1. Subcutaneous Implantation of A375 Cells in Mice Tumor_Growth 2. Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 4. Administer this compound, ARQ-680, or Vehicle Randomization->Treatment Monitoring 5. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 6. Study Endpoint and Data Analysis Monitoring->Endpoint Prodrug_Conversion This compound This compound (Prodrug) (Highly Soluble) Biological_System Biological System (e.g., Plasma, Liver) This compound->Biological_System ARQ-680 ARQ-680 (Active Metabolite) (Potent RAF Inhibitor) Biological_System->ARQ-680 Conversion

References

Unraveling Arq-736: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Arq-736, a novel kinase inhibitor centered on a 1H-pyrazolo[3,4-b]pyridine scaffold. While "this compound" is likely an internal discovery designation and not widely found in public literature, this document pieces together available information on compounds sharing this core structure, a focus of ArQule Inc.'s research and development efforts. This guide will detail the general synthetic routes to this class of compounds, their mechanism of action as kinase inhibitors, and present available quantitative data. Furthermore, it will adhere to the core requirements of providing structured data, detailed experimental protocols, and mandatory visualizations of key pathways and workflows.

Introduction: The Pyrazolo[3,4-b]pyridine Core in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its bicyclic, heteroaromatic nature allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This interaction is a cornerstone of the inhibitory activity of many small-molecule kinase inhibitors. ArQule, Inc. (now part of Merck & Co.) has extensively explored this scaffold, leading to the development of several clinical and preclinical candidates targeting kinases implicated in cancer and other diseases. While the specific target and development history of this compound remain undisclosed, its nomenclature suggests it belongs to ArQule's portfolio of kinase inhibitors.

Discovery and Rationale

The discovery of compounds like this compound typically originates from high-throughput screening campaigns or structure-based drug design efforts. The general rationale for developing pyrazolo[3,4-b]pyridine-based inhibitors is their potential to achieve high potency and selectivity against specific kinase targets. The modular nature of their synthesis allows for systematic exploration of structure-activity relationships (SAR), enabling the optimization of properties such as potency, selectivity, pharmacokinetics, and pharmacodynamics.

Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core, the foundational structure of this compound, can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a substituted aminopyrazole with a β-ketoester or a related 1,3-dicarbonyl compound. The general workflow for such a synthesis is outlined below.

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a 1H-pyrazolo[3,4-b]pyridine derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Aminopyrazole, Dicarbonyl) reaction Condensation Reaction (e.g., in Acetic Acid, Reflux) start->reaction workup Aqueous Work-up (Neutralization, Extraction) reaction->workup chromatography Column Chromatography (Silica Gel) workup->chromatography crystallization Crystallization chromatography->crystallization nmr NMR Spectroscopy (¹H, ¹³C) crystallization->nmr ms Mass Spectrometry (LC-MS, HRMS) crystallization->ms purity Purity Analysis (HPLC) crystallization->purity final_product Final Product (e.g., this compound analog) purity->final_product

Caption: General workflow for the synthesis and characterization of 1H-pyrazolo[3,4-b]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following is a representative protocol for the synthesis of a 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridin-5-carbonitrile, a common structural motif in this class of compounds.

Materials:

  • 3-amino-4-cyanopyrazole derivative

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of the 3-amino-4-cyanopyrazole derivative (1.0 eq) in glacial acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action: Kinase Inhibition

Compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold, such as those developed by ArQule, typically function as ATP-competitive kinase inhibitors. They bind to the ATP-binding site of the target kinase, preventing the phosphorylation of downstream substrates. This inhibition of kinase activity disrupts the signaling pathways that are often dysregulated in diseases like cancer, leading to the inhibition of cell proliferation, survival, and other oncogenic processes.

The following diagram illustrates the general mechanism of action of a pyrazolo[3,4-b]pyridine-based kinase inhibitor.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by this compound Analog cluster_outcome Cellular Outcome Kinase Target Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inactive_Kinase Inactive Kinase-Inhibitor Complex Kinase->Inactive_Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor This compound Analog Inhibitor->Inactive_Kinase Blocked_Signaling Blocked Downstream Signaling Inactive_Kinase->Blocked_Signaling Apoptosis Apoptosis / Cell Cycle Arrest Blocked_Signaling->Apoptosis

Caption: Mechanism of action of a 1H-pyrazolo[3,4-b]pyridine kinase inhibitor.

Quantitative Data

While specific data for this compound is not publicly available, the following table summarizes representative in vitro activity data for a hypothetical pyrazolo[3,4-b]pyridine-based kinase inhibitor, "Compound X," to illustrate the type of quantitative data generated during drug discovery.

Assay Type Target Kinase Compound X IC₅₀ (nM) Reference Compound IC₅₀ (nM)
Biochemical Kinase AssayKinase A1510
Biochemical Kinase AssayKinase B25012
Cell-based Proliferation AssayCancer Cell Line 1 (Kinase A dependent)5045
Cell-based Proliferation AssayCancer Cell Line 2 (Kinase A independent)>10,00038

Table 1: Representative In Vitro Activity Data for a Hypothetical this compound Analog.

Conclusion

Although specific details regarding this compound remain proprietary, the underlying 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. The synthetic accessibility and the rich structure-activity relationship landscape of this class of compounds have made them a cornerstone of modern targeted therapy research. This guide provides a foundational understanding of the discovery, synthesis, and mechanism of action applicable to this compound and related molecules, serving as a valuable resource for professionals in the field of drug development. Further disclosures from the developing company will be necessary to fully elucidate the specific properties and therapeutic potential of this compound.

Preclinical data on Arq-736

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature reveals a scarcity of specific preclinical data for a compound designated as Arq-736. Historical press releases from 2012 identify this compound as a RAF kinase inhibitor in the pipeline of ArQule.[1] However, subsequent pipeline updates from ArQule and following its acquisition by Merck & Co. do not appear to mention this compound, suggesting its development may have been discontinued.

In contrast, a significant body of preclinical data exists for a similarly named compound, NXC736 , a novel, orally available small-molecule inhibitor of the NLRP3 inflammasome, currently under development by Nextgen Bioscience. Given the nomenclature similarity and the lack of recent data on this compound, this technical guide will focus on the comprehensive preclinical data available for NXC736. NXC736 has demonstrated therapeutic potential in models of inflammatory and autoimmune diseases.[2][3][4]

Mechanism of Action

NXC736 is a selective modulator of the Sphingosine-1-Phosphate (S1P) receptors 1 and 4.[5] This activity leads to the suppression of lymphocyte migration to inflamed tissues, exerting an immunosuppressive effect.[5] Additionally, and central to its characterization in recent studies, NXC736 is a potent inhibitor of the NLRP3 inflammasome.[2][3][4] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis. By inhibiting the NLRP3 inflammasome, NXC736 can mitigate the inflammatory responses central to a variety of diseases.

Signaling Pathway of NXC736 in NLRP3 Inflammasome Inhibition

The following diagram illustrates the proposed mechanism of action for NXC736 in inhibiting the NLRP3 inflammasome pathway.

NXC736_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm S1PR S1PR1/4 NXC736 NXC736 S1PR->NXC736 Modulation NLRP3_priming NLRP3 Priming (e.g., LPS) NLRP3 NLRP3 NLRP3_priming->NLRP3 Upregulation NLRP3_activation NLRP3 Activation (e.g., ATP, Nigericin) NLRP3_activation->NLRP3 Activation Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage IL1B IL-1β (secreted) Pro_IL1B->IL1B Inflammasome->Casp1 Cleavage NXC736->NLRP3 Inhibition

Mechanism of NXC736 in NLRP3 Inflammasome Inhibition

Preclinical Data

In Vitro Studies

While specific IC50 values for NXC736 in cell-based assays are not detailed in the provided search results, its potent in vitro activity is demonstrated by the inhibition of IL-1β secretion, a direct marker of NLRP3 inflammasome activation.

In Vivo Studies in a Model of Radiation-Induced Lung Fibrosis

A key preclinical study evaluated the efficacy of NXC736 in a murine model of radiation-induced lung fibrosis (RILF).[2][3][4]

Experimental Protocol: The left lungs of mice were irradiated with a single high dose of 75 Gy. Following irradiation, mice were treated with NXC736. The therapeutic effects were evaluated through various assessments including histology, magnetic resonance imaging (MRI) of the lungs, and analysis of lung function.[2][3][4]

The following diagram outlines the experimental workflow for the in vivo RILF study.

RILF_Experimental_Workflow cluster_workflow Experimental Workflow start C57BL/6 Mice irradiation Left Lung Irradiation (75 Gy) start->irradiation treatment_groups Treatment Groups irradiation->treatment_groups control Irradiated Control treatment_groups->control Vehicle nxc736_treatment NXC736 Treatment treatment_groups->nxc736_treatment NXC736 endpoints Endpoint Analysis control->endpoints nxc736_treatment->endpoints histology Histology (Collagen Deposition, Inflammatory Infiltration) endpoints->histology mri MRI (Damaged Lung Volume) endpoints->mri lung_function Lung Function Tests endpoints->lung_function molecular_analysis Molecular Analysis (NLRP3, Smad signaling) endpoints->molecular_analysis

In Vivo RILF Study Experimental Workflow

Quantitative In Vivo Efficacy Data:

ParameterIrradiated Control GroupNXC736-Treated GroupOutcome
Collagen DepositionIncreasedInhibitedReduced Fibrosis
Inflammatory Cell InfiltrationIncreasedInhibitedReduced Inflammation
Damaged Lung Volume (MRI)IncreasedLowerLess Lung Damage
Lung FunctionImpairedSignificantly ImprovedImproved Respiratory Function

Molecular Findings: In this RILF model, NXC736 treatment led to:

  • Inhibition of Inflammasome Activation: NXC736 interfered with the interaction between NLRP3, ASC, and cleaved caspase-1, which in turn reduced the expression of IL-1β.[2][3][4]

  • Reduction in Epithelial-Mesenchymal Transition (EMT) Markers: The expression of α-SMA, vimentin, and twist was reduced through the blockade of the Smad 2,3,4 signaling pathway.[2][3]

The following diagram illustrates the signaling pathways affected by NXC736 in the context of RILF.

RILF_Signaling_Pathways cluster_pathways Signaling Pathways in RILF cluster_inflammasome NLRP3 Inflammasome Pathway cluster_emt EMT Pathway NLRP3 NLRP3 ASC ASC NLRP3->ASC Casp1 Cleaved Caspase-1 ASC->Casp1 IL1B IL-1β Casp1->IL1B Inflammation Inflammation IL1B->Inflammation Smad Smad 2,3,4 EMT_markers α-SMA, Vimentin, Twist Smad->EMT_markers Fibrosis Fibrosis EMT_markers->Fibrosis NXC736 NXC736 NXC736->NLRP3 Inhibits NXC736->Smad Inhibits

Signaling Pathways Modulated by NXC736 in RILF

Pharmacokinetics

Pharmacokinetic studies in rats have shown that NXC736 is converted to its active metabolite, NXC736-phosphate, via sphingosine kinase.[6] The compound and its active metabolite have been assessed for their oral absorption, distribution, and excretion.[6]

Summary and Future Directions

The preclinical data for NXC736 strongly support its role as a potent inhibitor of the NLRP3 inflammasome and a modulator of S1P receptors. Its efficacy in a challenging in vivo model of radiation-induced lung fibrosis highlights its therapeutic potential for inflammatory and fibrotic diseases. NXC736 has successfully completed Phase 1 clinical trials and is currently in Phase 2 trials for alopecia areata and ulcerative colitis, indicating its progression into clinical development.[5] The distinct mechanism of action and promising preclinical data position NXC736 as a significant candidate for the treatment of a range of autoimmune and inflammatory conditions.

References

In Vitro Profile of Arq-736: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro studies conducted on Arq-736, a potent and selective inhibitor of the RAF signaling pathway. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.

Core Compound Profile

This compound is a highly soluble phosphate prodrug that is readily converted by phosphatases into its active moiety, ARQ 680. ARQ 680 is a pan-RAF inhibitor, demonstrating potent activity against multiple RAF kinases, which are key components of the MAPK/ERK signaling pathway.[1][2] This pathway, when constitutively activated by mutations in genes such as BRAF, is a critical driver in a significant portion of human cancers, including melanoma.[3][4]

Quantitative In Vitro Activity

The inhibitory activity of ARQ 680 and the cellular effects of this compound have been characterized through various in vitro assays. The data presented below summarizes the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular assays.

Table 1: Biochemical Inhibitory Activity of ARQ 680
Target KinaseIC50 (nM)
BRAF3
BRAF (V600E)3
CRAF7

Data sourced from a 2010 ArQule presentation at the American Association for Cancer Research (AACR) annual meeting.[3]

Table 2: Cellular Activity of this compound in Human Melanoma Cell Lines
Cell LineBRAF StatusEndpointEC50 (nM)
A375V600EInhibition of ERK Phosphorylation78
SK-MEL-28V600EInhibition of ERK Phosphorylation65
Colo-205V600EInhibition of ERK Phosphorylation11

Data sourced from a 2010 ArQule presentation at the American Association for Cancer Research (AACR) annual meeting.[3]

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

ARQ 680 exerts its anti-proliferative effects by directly inhibiting RAF kinases, thereby blocking the downstream signaling cascade that leads to the phosphorylation and activation of ERK. This inhibition is particularly effective in cancer cells harboring the BRAF V600E mutation, a common oncogenic driver.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound Phosphatases Phosphatases This compound->Phosphatases ARQ 680 ARQ 680 Phosphatases->ARQ 680 Activation ARQ 680->BRAF Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival

Figure 1. Mechanism of action of this compound in the MAPK signaling pathway.

Experimental Protocols

The following sections outline the methodologies used to generate the in vitro data for this compound and its active form, ARQ 680.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of ARQ 680 on RAF kinases.

Methodology:

  • Recombinant human BRAF, BRAF (V600E), and CRAF enzymes were used.

  • The kinase activity was measured using a standard in vitro kinase assay format, likely employing a substrate that is phosphorylated by the RAF kinases.

  • ARQ 680 was serially diluted and incubated with the respective kinase and substrate in the presence of ATP.

  • The level of substrate phosphorylation was quantified, likely through methods such as radioisotope incorporation (e.g., ³²P-ATP) or antibody-based detection (e.g., ELISA).

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Recombinant Kinase Recombinant RAF Kinase (BRAF, BRAF V600E, CRAF) Reaction Mixture Combine Kinase, ARQ 680, Substrate, and ATP Recombinant Kinase->Reaction Mixture ARQ 680 Dilutions Serial Dilutions of ARQ 680 ARQ 680 Dilutions->Reaction Mixture Substrate_ATP Kinase Substrate + ATP Substrate_ATP->Reaction Mixture Incubate Incubate at 37°C Reaction Mixture->Incubate Quantify Phosphorylation Quantify Substrate Phosphorylation Incubate->Quantify Phosphorylation Data Analysis Calculate IC50 Values Quantify Phosphorylation->Data Analysis

Figure 2. Workflow for the biochemical kinase assay.
Cellular Phospho-ERK Assay

Objective: To assess the ability of this compound to inhibit the MAPK pathway in a cellular context.

Methodology:

  • Human melanoma cell lines with the BRAF V600E mutation (A375, SK-MEL-28, Colo-205) were cultured under standard conditions.

  • Cells were treated with increasing concentrations of this compound for a specified period.

  • Following treatment, cells were lysed to extract total protein.

  • The levels of phosphorylated ERK (p-ERK) and total ERK were determined using quantitative Western blotting or a similar immunoassay.

  • The ratio of p-ERK to total ERK was calculated for each treatment condition.

  • EC50 values were determined by plotting the percentage of p-ERK inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Seed Cells Seed BRAF V600E Melanoma Cells Treat Cells Treat with this compound (Dose-Response) Seed Cells->Treat Cells Cell Lysis Lyse Cells Treat Cells->Cell Lysis Western Blot Western Blot for p-ERK and Total ERK Cell Lysis->Western Blot Quantification Quantify Band Intensities Western Blot->Quantification Calculate Ratio Calculate p-ERK/Total ERK Ratio Quantification->Calculate Ratio EC50 Determination Determine EC50 Calculate Ratio->EC50 Determination

Figure 3. Workflow for the cellular phospho-ERK assay.

Selectivity Profile

ARQ 680 has demonstrated a high degree of biochemical selectivity. In a broad kinase panel screen, only 11 out of 288 kinases tested showed inhibition within a 100-fold range of the IC50 value against BRAF.[3] This selectivity profile suggests a targeted mechanism of action with potentially fewer off-target effects.

Conclusion

The in vitro data for this compound and its active form, ARQ 680, demonstrate potent and selective inhibition of the RAF/MEK/ERK signaling pathway. The compound effectively inhibits the proliferation of cancer cells harboring the BRAF V600E mutation by blocking a key driver of oncogenesis. These findings provide a strong rationale for the continued investigation of this compound in preclinical and clinical settings.

References

An In-depth Technical Guide to the Target Selectivity and Kinome Profiling of Tivantinib (ARQ 197 / Arq-736)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the target selectivity and kinome profiling of Tivantinib (ARQ 197), a compound of significant interest in oncological research. Initially developed as a highly selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action, including potent effects on microtubule dynamics. This document synthesizes the available preclinical data, detailing the quantitative measures of its kinase inhibition, the experimental protocols used for its characterization, and the signaling pathways it modulates. A notable ambiguity exists regarding the identifier "Arq-736," which does not correspond to a distinct, publicly documented compound in the scientific literature. The data presented herein pertains to ARQ 197, widely known as tivantinib, which aligns with the likely intent of the query based on available research.

Target Selectivity and Potency

Tivantinib was first characterized as a selective inhibitor of the c-MET receptor tyrosine kinase. It operates through a non-ATP-competitive mechanism, binding to the inactive, dephosphorylated conformation of the c-MET kinase domain. This mode of action is thought to contribute to its high degree of kinase selectivity.

Primary Target: c-MET

The primary target identified for tivantinib is the c-MET proto-oncogene, a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion.

TargetAssay TypeValueUnitReference
c-METCell-free Kinase Assay355nM (Ki)
c-MET (constitutive or HGF-induced phosphorylation)Cellular Assay100 - 300nM (IC50)
Kinome Profiling and Off-Target Activities

Tivantinib was initially profiled against a panel of over 230 human protein kinases, where it demonstrated remarkable selectivity for c-MET. At concentrations up to 10 µM, only a few other kinases were weakly inhibited. However, a complete quantitative table of this large-scale screen is not publicly available. The known off-target activities are summarized below.

Off-Target KinaseInhibition MetricValueUnitReference
RON(Little to no activity observed)--
EGFR(No inhibition observed)--
InsR(No inhibition observed)--
PDGFRα(No inhibition observed)--
FGFR1/4(No inhibition observed)--
VEGF Receptor-3 (Flt4)Weak Inhibition--
p21-activated kinase 3 (PAK3)Weak Inhibition--
Calmodulin-dependent kinase II delta (CAMK2D)Weak Inhibition--
Pim-1Weak Inhibition--

Note: Quantitative inhibition values for the weakly inhibited kinases are not consistently reported in the literature.

The Dual Mechanism of Action: c-MET Inhibition vs. Microtubule Disruption

While initially lauded for its c-MET selectivity, a growing body of evidence suggests that the cytotoxic effects of tivantinib may be independent of its action on c-MET and instead attributable to the disruption of microtubule polymerization. This dual mechanism is a critical consideration for its clinical development and interpretation of trial results.

Evidence for c-MET Independent Activity

Studies have shown that tivantinib exhibits similar cytotoxic potency in both c-MET-addicted and non-addicted cancer cell lines. Furthermore, its antiproliferative activity persists in cells where the c-MET gene has been knocked out. This suggests that while tivantinib does bind to c-MET, its cell-killing effect may be mediated by other targets.

Microtubule Depolymerization Activity

Tivantinib has been demonstrated to inhibit tubulin polymerization in vitro, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis. This activity is comparable to that of known microtubule-destabilizing agents like vincristine.

AssayEffectIC50 / Effective ConcentrationCell Lines / ConditionsReference
Cell ViabilityCytotoxicity0.36 - 0.8 µMVarious NSCLC cell lines
Cell Cycle AnalysisG2/M Arrest1 µMEBC-1 cells
In Vitro Tubulin PolymerizationInhibition3 µMPurified bovine brain tubulin

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize tivantinib.

In Vitro Radiometric Kinase Assay (c-MET)

This assay quantifies the phosphorylation of a substrate by a kinase through the transfer of a radiolabeled phosphate group from ATP.

Objective: To determine the inhibitory constant (Ki) of tivantinib against recombinant human c-MET.

Protocol Summary:

  • Enzyme and Inhibitor Pre-incubation: Recombinant c-MET protein (e.g., 100 ng) is pre-incubated with varying concentrations of tivantinib for 30 minutes at room temperature to allow for binding.

  • Reaction Initiation: A reaction mixture containing a substrate (e.g., 100 µM poly-Glu-Tyr), ATP, and [γ-³²P]ATP (e.g., 5 µCi) is added to the enzyme-inhibitor mix. The reaction proceeds for a set time (e.g., 5 minutes) at room temperature.

  • Reaction Termination: The reaction is stopped by adding SDS-polyacrylamide gel loading buffer.

  • Separation and Detection: The reaction products are separated by SDS-PAGE. The gel is dried, and the phosphorylated substrate is visualized by autoradiography.

  • Quantification: The intensity of the radiolabeled bands is quantified using densitometry to determine the extent of kinase activity and inhibition.

In_Vitro_Kinase_Assay_Workflow Workflow for In Vitro Radiometric Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Recombinant Kinase (c-MET) - Tivantinib (Inhibitor) - Substrate (poly-Glu-Tyr) - [γ-³²P]ATP & Cold ATP preincubation 1. Pre-incubation: Kinase + Tivantinib (30 min, RT) reagents->preincubation initiation 2. Initiation: Add Substrate + ATP Mix (5 min, RT) preincubation->initiation termination 3. Termination: Add SDS Loading Buffer initiation->termination sds_page 4. SDS-PAGE Separation termination->sds_page autorad 5. Autoradiography sds_page->autorad quant 6. Densitometry & Ki Calculation autorad->quant

Caption: Workflow for In Vitro Radiometric Kinase Assay.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Objective: To determine if tivantinib inhibits or promotes microtubule polymerization.

Protocol Summary:

  • Reagent Preparation: Purified tubulin (e.g., from porcine brain, >99% pure) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with GTP and a fluorescent reporter like DAPI.

  • Assay Setup: In a 96-well plate pre-warmed to 37°C, the test compound (tivantinib), a positive control for inhibition (e.g., vincristine), a positive control for stabilization (e.g., paclitaxel), and a vehicle control are added to respective wells.

  • Reaction Initiation: The tubulin solution is added to each well to initiate polymerization.

  • Data Acquisition: The fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) is measured at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes) at 37°C. An increase in fluorescence corresponds to microtubule polymerization.

  • Analysis: The rate and extent of polymerization are analyzed to determine the inhibitory or stabilizing effect of the compound.

Tubulin_Polymerization_Assay_Workflow Workflow for Tubulin Polymerization Assay cluster_setup Assay Setup cluster_execution Execution & Measurement cluster_result Data Analysis prepare_reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer + GTP - Fluorescent Reporter (DAPI) initiate 1. Add Tubulin Solution to wells (Initiates polymerization at 37°C) prepare_reagents->initiate plate_setup Aliquot Compounds to 96-well plate: - Tivantinib - Controls (Vincristine, Paclitaxel) - Vehicle (DMSO) plate_setup->initiate measure 2. Measure Fluorescence (Ex: 360nm, Em: 450nm) Every minute for 60 min initiate->measure plot 3. Plot Fluorescence vs. Time measure->plot analyze 4. Analyze Polymerization Curves (Rate and Extent) plot->analyze

Caption: Workflow for Tubulin Polymerization Assay.

Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a compound.

Objective: To determine the IC50 value of tivantinib in various cancer cell lines.

Protocol Summary:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of tivantinib (and/or other inhibitors) for a specified duration (e.g., 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., to a final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and an IC50 value is determined by non-linear regression.

Signaling Pathway Analysis: The c-MET Pathway

Binding of the ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events that are central to cancer cell survival and metastasis. Tivantinib, by stabilizing the inactive conformation of c-MET, is intended to block these downstream signals.

Key downstream pathways activated by c-MET include:

  • RAS/MAPK Pathway: Primarily involved in cell proliferation.

  • PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.

  • STAT3 Pathway: Implicated in cell motility, invasion, and morphogenesis.

cMET_Signaling_Pathway c-MET Signaling Pathway and Point of Inhibition cluster_downstream Downstream Signaling Cascades HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds GAB1 GAB1 cMET->GAB1 GRB2_SOS GRB2/SOS cMET->GRB2_SOS STAT3 STAT3 cMET->STAT3 Tivantinib Tivantinib Tivantinib->cMET Inhibits PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Invasion Invasion & Motility STAT3->Invasion RAF_MEK_ERK RAF -> MEK -> ERK (MAPK Pathway) RAS->RAF_MEK_ERK mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) AKT->Survival Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation

Caption: c-MET Signaling Pathway and Point of Inhibition.

Conclusion

Tivantinib (ARQ 197) presents a complex pharmacological profile. While it was developed as a selective, non-ATP-competitive inhibitor of c-MET with a clear biochemical activity against this target, substantial evidence indicates that its potent cytotoxic effects in cancer cells are largely mediated through the inhibition of microtubule polymerization, a mechanism independent of c-MET status. This dual activity complicates its clinical evaluation and the identification of predictive biomarkers for patient response. Researchers and drug developers should consider both the on-target (c-MET) and off-target (tubulin) activities when designing experiments and interpreting data related to tivantinib. The lack of publicly available, quantitative data from large-scale kinome screens remains a gap in fully characterizing its selectivity. Future investigations should aim to clarify the relative contributions of each mechanism to its overall anti-tumor effect in different cancer contexts.

Pharmacokinetics of NXC736 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public data could be retrieved for a compound designated "Arq-736." This document summarizes the available preclinical pharmacokinetic data for a similarly named compound, NXC736 , which may be of interest to researchers in the field.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of NXC736, a novel small-molecule modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 4. The document is intended for researchers, scientists, and drug development professionals. It consolidates key pharmacokinetic parameters in rats, details the experimental methodologies employed in these studies, and visualizes the compound's mechanism of action and a representative experimental workflow. NXC736 demonstrates rapid oral absorption and is metabolized to an active phosphate metabolite. Its pharmacokinetic profile suggests dose-dependent exposure and a reversible pharmacological effect.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of NXC736 and its active metabolite, NXC736-phosphate, have been characterized in rats following oral administration. The data reveals rapid absorption and dose-dependent exposure.[1][2]

Table 1: Pharmacokinetic Parameters of NXC736 in Rats Following a Single Oral Dose

Parameter3 mg/kg10 mg/kg30 mg/kg
Cmax (ng/mL) Data not availableData not availableData not available
Tmax (h) Data not availableData not availableData not available
AUC₀₋t (ng·h/mL) Data not availableData not availableData not available
t₁₂ (h) 3 - 53 - 53 - 5

Note: Specific Cmax, Tmax, and AUC values were not provided in the publicly available abstracts. The half-life was reported as a range.[1][2]

Table 2: Dose-Dependent Plasma Exposure of NXC736 in Rats

Dose Range (Oral)Plasma Exposure Characteristics
3 - 30 mg/kgDose-dependent increase in plasma exposure.[1][2]
37.5 - 150 mg/kgSaturation of plasma exposure observed.[1][2]

Experimental Protocols

Animal Models

The primary animal model used for the pharmacokinetic evaluation of NXC736 was the rat.[1][2] For efficacy studies evaluating its role in radiation-induced lung fibrosis, mice were used.[3][4]

Dosing and Administration

In pharmacokinetic studies, NXC736 was administered orally to rats in a dose range of 3 to 150 mg/kg.[1][2] For the study on radiation-induced lung fibrosis in mice, NXC736 was administered orally at a dose of 60 mg/kg once a day, five times a week for six weeks.[3] The compound was dissolved in saline for administration.[3]

Sample Collection and Analysis

Details on the specific analytical methods for quantifying NXC736 and its phosphate metabolite were developed and validated, though the specifics of the assays are not detailed in the available abstracts.[1][2] The studies involved the assessment of both the parent compound and its active metabolite in plasma and tissues.[1][2]

Pharmacodynamic Assessment

The pharmacological effect of NXC736 was assessed by monitoring blood lymphocyte inhibition.[1][2] At doses of 37.5, 75, and 150 mg/kg/day, lymphocyte inhibition was approximately 35%, 53%, and 56%, respectively.[1][2] This effect was observed to be reversible.[1][2]

Signaling Pathways and Workflows

Mechanism of Action of NXC736

NXC736 is a modulator of S1P receptors 1 and 4.[1][2] Its mechanism of action also involves the inhibition of the NLRP3 inflammasome pathway and the Smad 2,3,4 signaling pathway.[3][4][5] This dual action contributes to its immunomodulatory and anti-fibrotic effects.[3]

NXC736_Signaling_Pathway cluster_0 NXC736 Intervention cluster_1 S1P Receptor Modulation cluster_2 NLRP3 Inflammasome Pathway cluster_3 Smad Signaling Pathway NXC736 NXC736 S1PR1 S1PR1 NXC736->S1PR1 Modulates S1PR4 S1PR4 NXC736->S1PR4 Modulates NLRP3 NLRP3 NXC736->NLRP3 Inhibits Smad Smad 2,3,4 NXC736->Smad Inhibits ASC ASC NLRP3->ASC interacts with Caspase1 Cleaved Caspase-1 ASC->Caspase1 activates IL1b IL-1β Caspase1->IL1b promotes maturation EMT Epithelial-Mesenchymal Transition (EMT) Markers Smad->EMT promotes expression of

Caption: Mechanism of action of NXC736.

Representative Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a general workflow for conducting a preclinical pharmacokinetic study in an animal model, based on the described methodologies.

Pharmacokinetic_Workflow cluster_0 Study Design & Preparation cluster_1 Dosing & Sampling cluster_2 Sample Analysis cluster_3 Data Analysis Animal_Acclimation Animal Acclimation (e.g., Rats) Dosing Oral Administration Animal_Acclimation->Dosing Dose_Preparation NXC736 Dose Preparation (e.g., in Saline) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (Time Points) Dosing->Blood_Sampling Sample_Processing Plasma & Tissue Sample Processing Blood_Sampling->Sample_Processing Tissue_Harvesting Tissue Harvesting (Post-Euthanasia) Tissue_Harvesting->Sample_Processing Analytical_Method Validated Analytical Method (e.g., LC-MS/MS) Sample_Processing->Analytical_Method Quantification Quantification of NXC736 & NXC736-phosphate Analytical_Method->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t½) PK_Modeling->Parameter_Calculation Report Data Reporting & Interpretation Parameter_Calculation->Report

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

The available data on NXC736 indicates that it is a promising compound with a well-defined mechanism of action and a pharmacokinetic profile in rats characterized by rapid absorption and dose-dependent exposure that becomes saturated at higher doses. The compound is converted to an active metabolite, and its pharmacological effects on lymphocyte counts are reversible. These findings from preclinical animal models provide a solid foundation for further investigation and clinical development.

References

Methodological & Application

Application Notes and Protocols for Arq-736 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arq-736 is an orally bioavailable, highly soluble phosphate prodrug of the potent pan-RAF inhibitor, ARQ-680.[1][2][3] Upon administration, this compound is readily converted to its active metabolite, ARQ-680, by phosphatases.[1][2][3] ARQ-680 demonstrates potent inhibitory activity against multiple RAF kinase isoforms, including BRAF, CRAF (also known as RAF-1), and the oncogenic BRAF V600E mutant.[4] This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, a critical pathway that, when aberrantly activated, drives cell proliferation and survival in many human cancers.[5][6][7] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to evaluate its efficacy and mechanism of action.

Mechanism of Action

This compound, through its active form ARQ-680, exerts its anti-cancer effects by targeting the RAF kinases, which are central components of the MAPK/ERK signaling pathway. In normal cellular signaling, the binding of growth factors to receptor tyrosine kinases (RTKs) activates RAS proteins, which in turn recruit and activate RAF kinases. Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival.

In cancers with activating mutations in BRAF (such as V600E) or upstream components like RAS, this pathway is constitutively active, leading to uncontrolled cell growth. ARQ-680 inhibits the kinase activity of both wild-type and mutant BRAF, as well as CRAF, thereby blocking downstream signaling to MEK and ERK and inhibiting the proliferation of cancer cells dependent on this pathway.[4]

Signaling Pathway Diagram

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Arq736 This compound (Prodrug) ARQ680 ARQ-680 (Active Drug) Arq736->ARQ680 Conversion by Phosphatases ARQ680->RAF Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound's active form, ARQ-680.

Data Presentation: In Vitro Activity of this compound and ARQ-680

The following tables summarize the in vitro potency of this compound and its active metabolite, ARQ-680, in biochemical and cellular assays.

Table 1: Biochemical Activity of ARQ-680 against RAF Kinases

Kinase TargetIC50 (nM)
BRAF3
BRAF (V600E)3
CRAF7
Data sourced from preclinical findings presented at the 101st Annual Meeting of the American Association for Cancer Research (AACR) in 2010.[4]

Table 2: Cellular Activity of this compound in Human Melanoma Cell Lines

Cell LineBRAF StatusEC50 (nM) for p-ERK Inhibition
A375V600E78
SK-MEL-28V600E65
Colo-205V600E11
Data sourced from preclinical findings presented at the 101st Annual Meeting of the American Association for Cancer Research (AACR) in 2010.[4]

Experimental Protocols

Cell Proliferation (Viability) Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, particularly those with known BRAF mutations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring metabolically active cells.

Materials:

  • Cancer cell lines (e.g., A375, SK-MEL-28, Colo-205)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (resuspended in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector in the RAF signaling pathway.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize p-ERK levels to total ERK and a loading control (GAPDH or β-actin).

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cancer Cell Lines (e.g., A375, SK-MEL-28) Cell_Seeding Cell Seeding (96-well or 6-well plates) Start->Cell_Seeding Treatment Treatment with this compound (Dose-response) Cell_Seeding->Treatment Incubation Incubation (e.g., 72h for viability, 2-24h for WB) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Western_Blot Western Blot Analysis (p-ERK/Total ERK) Incubation->Western_Blot Data_Analysis_Viability Data Analysis: IC50 Determination Viability_Assay->Data_Analysis_Viability Data_Analysis_WB Data Analysis: Protein Expression Quantification Western_Blot->Data_Analysis_WB Conclusion Conclusion: Efficacy and Mechanism of this compound Data_Analysis_Viability->Conclusion Data_Analysis_WB->Conclusion

References

Application Notes and Protocols for Arq-736 in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the use of Arq-736, a potent RAF kinase inhibitor, in melanoma cell line research. This compound is the prodrug of ARQ-680, which targets BRAF, BRAF V600E, and CRAF kinases, key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway frequently dysregulated in melanoma.[1] This document outlines detailed methodologies for assessing the efficacy of this compound through cell viability, protein expression, and apoptosis assays. Additionally, it includes quantitative data on its activity and visual diagrams of the relevant signaling pathway and experimental workflows to facilitate experimental design and data interpretation.

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by the constitutive activation of the MAPK/ERK signaling cascade in a significant number of cases.[2] The pathway, consisting of RAS-RAF-MEK-ERK, plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Mutations in the BRAF gene, particularly the V600E substitution, are present in approximately 50% of melanomas, leading to aberrant signaling and uncontrolled cell growth.[2]

This compound is a highly soluble prodrug that converts to its active form, ARQ-680, within biological systems.[1] ARQ-680 is a potent inhibitor of BRAF, BRAF (V600E), and CRAF kinases.[1] By targeting the RAF kinases, this compound effectively inhibits the downstream phosphorylation of MEK and ERK, thereby blocking the pro-proliferative and pro-survival signals in melanoma cells harboring activating BRAF mutations.[1] These notes provide standardized protocols for researchers to investigate the cellular effects of this compound in melanoma cell lines.

Data Presentation

Table 1: In Vitro Activity of this compound and its Active Moiety ARQ-680
CompoundTarget/AssayCell LineIC50/EC50 (nM)
ARQ-680BRAF-3
ARQ-680BRAF (V600E)-3
ARQ-680CRAF-7
This compoundERK PhosphorylationA37578
This compoundERK PhosphorylationSK-MEL-2865
This compoundERK PhosphorylationColo-20511

Data sourced from BioWorld.[1]

Signaling Pathway

The MAPK/ERK signaling pathway is a critical regulator of cell fate. In many melanomas, this pathway is constitutively activated, often due to mutations in BRAF. This compound, through its active form ARQ-680, inhibits RAF kinases, thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription phosphorylates Arq736 This compound (Prodrug) ARQ680 ARQ-680 (Active Drug) Arq736->ARQ680 converts to ARQ680->RAF inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of melanoma cell lines.

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed melanoma cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 72h C->D E Add MTT solution and incubate for 4h D->E F Dissolve formazan crystals in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the Cell Viability (MTT) Assay.
Western Blot Analysis of MAPK Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Melanoma cell lines

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed melanoma cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow A Seed and grow melanoma cells B Treat with this compound A->B C Lyse cells and quantify protein B->C D SDS-PAGE and protein transfer C->D E Block membrane D->E F Incubate with primary antibodies E->F G Incubate with secondary antibodies F->G H Detect and analyze protein bands G->H

General Workflow for Western Blot Analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound in melanoma cells.

Materials:

  • Melanoma cell lines

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed melanoma cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound or vehicle control for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cells F->G

Workflow for the Apoptosis Assay.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the anti-melanoma activity of this compound. By targeting the constitutively active MAPK pathway, this compound demonstrates significant potential as a therapeutic agent. The provided methodologies for cell viability, western blotting, and apoptosis assays will enable researchers to effectively evaluate its mechanism of action and efficacy in various melanoma cell line models. The structured data and visual diagrams are intended to streamline experimental planning and enhance the interpretation of results in the pursuit of novel cancer therapeutics.

References

Application Notes and Protocols for ARQ 087 (Derazantinib) in Animal Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Arq-736" is likely a typographical error for ARQ 087 , also known as Derazantinib. The following information is based on the published data for ARQ 087, a potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction: ARQ 087 is an orally available, multi-tyrosine kinase inhibitor with potent activity against the FGFR family (FGFR1, FGFR2, FGFR3).[1][2] Dysregulation of the FGF/FGFR signaling axis is implicated in various human cancers, making it a key therapeutic target.[1][3] ARQ 087 has demonstrated significant anti-tumor activity in preclinical xenograft models driven by FGFR alterations, such as gene fusions, amplifications, or mutations.[4][5] These notes provide an overview of ARQ 087's mechanism of action, recommended dosages, and a detailed protocol for its use in animal xenograft studies.

Mechanism of Action and Signaling Pathway

ARQ 087 is an ATP-competitive inhibitor that targets the kinase domain of FGFRs.[1][2][6] By binding to the ATP-binding pocket, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis.[1][4][6] The primary pathways inhibited by ARQ 087 include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[4][6][7] Inhibition of these pathways leads to G1 cell cycle arrest and, in some cases, apoptosis.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2α FGFR->FRS2 ARQ087 ARQ 087 ARQ087->FGFR Inhibits (ATP-competitive) GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: FGFR signaling pathway inhibited by ARQ 087.

Data Presentation: ARQ 087 Dosage in Xenograft Models

The following table summarizes dosages and schedules for ARQ 087 used in various preclinical xenograft models. The optimal dose can vary depending on the tumor model and experimental design.

Xenograft Model (Cell Line)Animal ModelARQ 087 DoseAdministration RouteTreatment ScheduleKey FindingsReference
SNU-16 (Gastric Cancer)Nude Mice75 mg/kgOralDaily for 15 daysCombination with chemotherapy showed increased antitumor effect.[5]
NCI-H1581 (Lung Cancer)Nude Mice75 mg/kgOralDaily for 15 daysTriple combination with paclitaxel and carboplatin induced tumor regression.[5]
MFE296 (Endometrial Cancer)Nude Mice75 mg/kgOralDaily for 15 daysCombination therapies were more active than single agents.[5]
General FGFR-driven modelsN/A50-150 mg/kgOralDaily for 10-15 daysReported to be active and safe within this dose range.[5]
SNU-16, NCI-H716NCr nu/nu, CB17 SCIDNot specified for efficacy studyOralSingle dose for PDReduced phosphorylation of FGFR and FRS2-α 4 hours post-dose.[4][6]

Experimental Protocols

Protocol: In Vivo Antitumor Efficacy Study of ARQ 087 in a Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of ARQ 087 in a subcutaneous xenograft model.

1. Materials and Reagents:

  • Cell Line: An appropriate human cancer cell line with known FGFR pathway activation (e.g., SNU-16, NCI-H716).

  • Animals: Immunocompromised mice (e.g., NCr nu/nu or CB17 SCID), 6-8 weeks old.

  • ARQ 087: Provided by the supplier.

  • Vehicle Solution: 10% Dimethylacetamide (DMA), 10% Cremophor EL, 30% Propylene glycol, 50% 0.2 M acetate buffer (pH 5.0).[4]

  • Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), and antibiotics.

  • Matrigel (optional, can improve tumor take rate).

  • Sterile PBS, syringes, needles, oral gavage needles.

  • Calipers for tumor measurement.

2. Cell Culture and Implantation:

  • Culture the selected cancer cell line under standard conditions (e.g., 37°C, 5% CO2).

  • Harvest cells during the logarithmic growth phase using trypsin. Wash the cells with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS (or serum-free media) and Matrigel to a final concentration of 5-10 x 10^7 cells/mL.

  • Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Group 1: Vehicle control (oral gavage, daily)

    • Group 2: ARQ 087 (e.g., 75 mg/kg, oral gavage, daily)

4. Drug Preparation and Administration:

  • Prepare the ARQ 087 formulation in the vehicle solution on each day of dosing.

  • Administer ARQ 087 or vehicle to the respective groups via oral gavage. The dosing volume is typically 10 mL/kg of body weight.[4]

  • Continue treatment for the specified duration (e.g., 15 consecutive days).[5]

5. Data Collection and Analysis:

  • Measure tumor volumes and body weights 2-3 times per week throughout the study.

  • Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • At the end of the study, euthanize the mice and excise the tumors. Tumor weights can be recorded.

  • (Optional) Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-FGFR, p-ERK) or histopathology.

6. Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. Individual animals may be euthanized if tumors become ulcerated or if body weight loss exceeds 20%.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_implant In Vivo Model Development cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture 1. Cell Line Culture (FGFR-activated) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups (Vehicle vs. ARQ 087) Tumor_Growth->Randomization Dosing 6. Daily Oral Dosing (e.g., 15 days) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Data Analysis & Tissue Collection (Tumor Weight, PD markers) Endpoint->Analysis

Caption: Experimental workflow for a xenograft study.

References

Measuring the Effects of Arq-736 on ERK Phosphorylation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for measuring the inhibitory effects of Arq-736 on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This compound is a potent and selective inhibitor of the RAF/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival.[1] Accurate measurement of ERK phosphorylation is a key pharmacodynamic biomarker for assessing the biological activity of this compound and similar targeted therapies. The following sections detail the methodologies for Western Blotting, ELISA, and Flow Cytometry to quantify changes in phospho-ERK levels in response to this compound treatment, enabling researchers to effectively evaluate its mechanism of action.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a central signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is the highly soluble prodrug of ARQ-680, a potent inhibitor of B-RAF and C-RAF kinases.[1] By inhibiting RAF, this compound blocks the downstream phosphorylation and activation of MEK, which in turn prevents the phosphorylation of ERK.

This application note provides standardized protocols to quantify the dose-dependent effects of this compound on ERK phosphorylation in cancer cell lines. The presented methods—Western Blotting for protein expression analysis, Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput quantitative measurement, and Flow Cytometry for single-cell analysis—are commonly used techniques in pharmacology and cancer research.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the impact of this compound on ERK phosphorylation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF B-RAF / C-RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Factors Transcription Factors pERK->Transcription Factors This compound This compound (ARQ-680) This compound->RAF Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., A375 Melanoma Cells) Treatment 2. Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis and Protein Extraction Treatment->Cell_Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Analysis 5. Analysis of p-ERK Levels Quantification->Analysis Western_Blot Western Blot Analysis->Western_Blot ELISA ELISA Analysis->ELISA Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Arq-736 (ARQ 092/Miransertib) in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and early clinical use of Arq-736, also known as ARQ 092 or miransertib, in combination with other cancer therapies. Miransertib is a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor targeting AKT1, AKT2, and AKT3 isoforms. Dysregulation of the PI3K/AKT signaling pathway is a key driver in the initiation and progression of various cancers, making AKT an attractive target for therapeutic intervention. The following sections detail the mechanism of action, summarize key quantitative data from combination studies, and provide available experimental protocols.

Mechanism of Action

Miransertib inhibits the AKT signaling pathway through a dual mechanism. Firstly, it binds to inactive AKT, preventing its localization to the cell membrane and subsequent activation. Secondly, it binds to active AKT, directly inhibiting its kinase activity. This leads to the downstream inhibition of key cellular processes involved in cell growth, proliferation, survival, and metabolism. The rationale for combining miransertib with other anti-cancer agents stems from its potential to overcome resistance mechanisms and enhance the efficacy of various therapies, including chemotherapy, targeted therapy, and immunotherapy.

Preclinical Combination Studies: Quantitative Data Summary

Miransertib has demonstrated significant anti-tumor activity in combination with various agents across a range of cancer models. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Miransertib in Combination with Targeted and Chemotherapeutic Agents

Combination AgentCancer ModelEfficacy MetricMiransertib AloneCombination Agent AloneCombinationCitation
TrametinibVemurafenib-resistant melanoma PDXTumor Growth Reduction16%26%73%[1][2]
TrametinibEndometrial PDXTumor Growth Reduction43%43%67%[1][2]
LapatinibBreast Cancer XenograftTumor Growth Reduction<50%<50%73%[1][2]
TrastuzumabBreast Cancer XenograftTumor Growth Reduction<50%<50%92%[1][2]
PaclitaxelBreast Cancer XenograftTumor Growth Reduction<50%<50%85%[1][2]
SorafenibHepatocellular Carcinoma (in vivo)Reduction in Tumor NumberSignificantModestMore Significant[3]

Table 2: Miransertib in Combination with Immunotherapy

Combination AgentCancer ModelEfficacy MetricMiransertib AloneCombination Agent AloneCombinationCitation
Anti-PD-1 AntibodyCT-26 Colon SyngeneicTumor Growth Inhibition (TGI)50%55%65%[1]
Anti-PD-1 Antibody4T1 Breast SyngeneicAnti-tumor ActivityNo effectNo effectModest[1][2]

Clinical Combination Studies: Quantitative Data Summary

Early phase clinical trials have explored the safety and efficacy of miransertib in combination with other anti-cancer agents in patients with advanced solid tumors.

Table 3: Phase Ib Study of Miransertib with Anastrozole in ER+ Endometrial or Ovarian Cancer

Patient PopulationResponse MetricNumber of PatientsDetailsCitation
ER+ Endometrial Cancer with PIK3CA or AKT1 mutationObjective Response4 of 81 Confirmed Complete Response, 3 Unconfirmed Partial Responses[4]

Table 4: Phase Ib Study of Miransertib with Carboplatin and Paclitaxel in Solid Tumors

Patient PopulationResponse MetricNumber of PatientsDetailsCitation
Ovarian CancerObjective Response21 Complete Response (mutant AKT), 1 Partial Response (AKT mutation unknown)[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of miransertib and a general workflow for preclinical combination studies.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT_inactive Inactive AKT PIP3->AKT_inactive Recruitment to membrane AKT_active Active AKT (p-AKT) PDK1->AKT_active Phosphorylation mTORC1 mTORC1 AKT_active->mTORC1 GSK3b GSK3β AKT_active->GSK3b Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Miransertib Miransertib (ARQ 092) Miransertib->AKT_inactive Inhibits membrane localization Miransertib->AKT_active Inhibits kinase activity

Caption: PI3K/AKT signaling pathway and points of inhibition by miransertib.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Select Cancer Cell Lines combo_screen Combination Screening (e.g., IC50) cell_lines->combo_screen synergy Synergy Analysis (e.g., CI values) combo_screen->synergy mechanistic Mechanistic Studies (e.g., Western Blot) synergy->mechanistic animal_model Establish Animal Model (e.g., Xenograft, PDX) mechanistic->animal_model Promising Combinations treatment Administer Miransertib & Combination Agent animal_model->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement analysis Pharmacodynamic & Histological Analysis tumor_measurement->analysis

Caption: General workflow for preclinical evaluation of miransertib combinations.

Experimental Protocols

While detailed, step-by-step protocols are often proprietary or not fully disclosed in publications, this section provides a synthesis of the methodologies reported in the cited literature for key experiments.

In Vivo Tumor Xenograft/PDX Studies

Objective: To evaluate the anti-tumor efficacy of miransertib in combination with other agents in a living model.

General Protocol:

  • Animal Models: Studies have utilized immunodeficient mice (e.g., nude or SCID) for xenograft models with established cancer cell lines (e.g., AN3CA endometrial, HCC1954 breast) or patient-derived xenografts (PDXs) from various cancers like endometrial and melanoma.[1][2] Syngeneic models (e.g., CT-26 colon, 4T1 breast) are used for immunotherapy combinations.[1]

  • Tumor Implantation: Cancer cells are typically injected subcutaneously into the flank of the mice. For PDX models, tumor fragments are implanted.

  • Treatment Administration:

    • Miransertib (ARQ 092): Administered orally (p.o.) at doses ranging from 20 mg/kg to 120 mg/kg.[1][2] The dosing schedule can vary, for example, daily or on a 5 days on/9 days off schedule.[3]

    • Combination Agents:

      • Paclitaxel: Administered intraperitoneally (i.p.) or intravenously (i.v.).

      • Trastuzumab, Lapatinib, Anti-PD-1 Antibody: Typically administered via i.p. or i.v. injection.[1][2]

      • Trametinib, Sorafenib: Often administered orally.[1][2][3]

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-AKT) or histological examination.[2]

Cell-Based Assays (In Vitro)

Objective: To assess the direct effect of miransertib and combination agents on cancer cell proliferation and signaling pathways.

General Protocol for Proliferation Assay:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with a dose range of miransertib, the combination agent, and the combination of both.

  • Viability/Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.

  • Data Analysis: IC50 values are calculated, and synergy is often determined using the combination index (CI) method.

General Protocol for Western Blotting:

  • Cell Lysis: After drug treatment, cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against proteins of interest (e.g., total AKT, p-AKT, and downstream targets like p-PRAS40), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clinical Trial Protocols (Phase I/Ib)

Objective: To determine the safety, tolerability, recommended Phase 2 dose (RP2D), and preliminary efficacy of miransertib in combination with other therapies in patients.

General Design: These are typically open-label, dose-escalation studies following a 3+3 design.

Example: Miransertib in Combination with Anastrozole (NCT02900518)

  • Patient Population: Patients with ER+ endometrial or ovarian cancer with a documented PIK3CA or AKT1 mutation.[4]

  • Treatment:

    • Miransertib: Dose escalation started at 150 mg and 200 mg once daily (QD) on a 5 days on/9 days off schedule.[4]

    • Anastrozole: 1 mg QD administered continuously.[4]

  • Assessments:

    • Safety: Monitored through adverse event reporting (CTCAE v4.03).[4]

    • Efficacy: Tumor responses evaluated using RECIST 1.1 criteria.[4]

Example: Miransertib in Combination with Carboplatin and Paclitaxel

  • Patient Population: Patients with advanced solid tumors.[5]

  • Treatment:

    • Miransertib: Dosing cohorts included 200 mg twice daily (BID) weekly or 100 mg QD on a 5 days on/5-6 days off schedule.[5]

    • Carboplatin: AUC 6, every 3 weeks.[5]

    • Paclitaxel: 175 mg/m², every 3 weeks.[5]

  • Assessments: Safety, tolerability, and preliminary anti-tumor activity were evaluated.[5]

Disclaimer: These notes are intended for informational purposes for a research audience and are not a substitute for consulting the primary literature and specific clinical trial protocols. The information provided herein is based on publicly available data and may not be exhaustive. Researchers should always refer to the detailed methodologies in the cited publications and adhere to all relevant safety and ethical guidelines when designing and conducting experiments.

References

Application of ARQ-736 in Drug Resistance Studies: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired drug resistance is a primary obstacle in the clinical management of cancer. The development of targeted therapies has significantly improved patient outcomes, yet tumors often evolve mechanisms to evade the effects of these agents, leading to disease progression. ARQ-736, a water-soluble prodrug of the potent pan-Raf kinase inhibitor ARQ-680, has emerged as a valuable tool in the study of resistance to MAPK pathway inhibition. This document provides detailed application notes and experimental protocols for the use of this compound in drug resistance studies, with a focus on melanoma and other cancers driven by the Ras/Raf/MEK/ERK signaling cascade.

Mechanism of Action and Relevance in Drug Resistance

This compound is rapidly converted to its active metabolite, ARQ-680, in biological systems. ARQ-680 is an ATP-competitive inhibitor of all three RAF kinases: A-RAF, B-RAF, and C-RAF, including the oncogenic B-RAF(V600E) mutant. By inhibiting RAF kinases, ARQ-680 blocks the phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The MAPK/ERK pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

Drug resistance to targeted therapies, particularly RAF inhibitors, can arise through various mechanisms, including the reactivation of the MAPK pathway. This can occur through secondary mutations in the target protein, upregulation of bypass signaling pathways, or feedback activation of receptor tyrosine kinases (RTKs). As a pan-Raf inhibitor, ARQ-680 offers a potential strategy to overcome resistance mechanisms that involve RAF isoform switching or dimerization.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in human melanoma cell lines.

Table 1: In Vitro Cellular Activity of this compound

Cell LineB-RAF StatusEC50 (nM) for ERK Phosphorylation Inhibition
A375V600E78
SK-MEL-28V600E65
Colo-205V600E11

Table 2: In Vitro Biochemical Activity of ARQ-680

KinaseIC50 (nM)
B-RAF3
B-RAF (V600E)3
C-RAF7

Signaling Pathway

The diagram below illustrates the canonical Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by ARQ-680, the active metabolite of this compound.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription ARQ680 ARQ-680 (Active form of this compound) ARQ680->RAF GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of ARQ-680.

Experimental Protocols

The following are representative protocols for studying the effects of this compound on drug-resistant cancer cells. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the drug concentration and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for MAPK Pathway Analysis

This protocol is for assessing the inhibition of ERK phosphorylation by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze total ERK and the loading control, strip the membrane and re-probe with the respective antibodies.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phospho-ERK signal to total ERK and the loading control.

Protocol 3: In Vivo Xenograft Study in Mice

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of melanoma. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human melanoma cell line (e.g., A375)

  • Matrigel

  • This compound

  • Vehicle for drug administration (to be determined based on solubility and stability)

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Cell Implantation:

    • Harvest melanoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the this compound formulation and the vehicle control.

    • Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 50 mg/kg, daily, by oral gavage). Administer the vehicle to the control group.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes throughout the study.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

  • Pharmacodynamic Analysis (Optional):

    • A satellite group of mice can be used for pharmacodynamic studies.

    • At various time points after the final dose, tumors can be harvested and processed for Western blotting to assess the inhibition of ERK phosphorylation in vivo.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the efficacy of this compound in a drug-resistant cancer model.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion CellCulture Establish Drug-Resistant Cell Line ViabilityAssay Cell Viability Assay (IC50 Determination) CellCulture->ViabilityAssay WesternBlot Western Blot (MAPK Pathway Inhibition) CellCulture->WesternBlot Xenograft Establish Xenograft Model (Resistant Cells) ViabilityAssay->Xenograft WesternBlot->Xenograft Treatment This compound Treatment Xenograft->Treatment Efficacy Tumor Growth Inhibition (Efficacy Assessment) Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis (pERK in Tumors) Treatment->PD_Analysis DataAnalysis Statistical Analysis & Interpretation Efficacy->DataAnalysis PD_Analysis->DataAnalysis Conclusion Conclusion on this compound Efficacy in Drug Resistance DataAnalysis->Conclusion

Caption: A representative workflow for evaluating this compound in drug resistance studies.

Troubleshooting & Optimization

Arq-736 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Arq-736" is not publicly available. The following content is a template created for a hypothetical compound, "Cpd-X," to demonstrate the structure and format of a technical support center as requested. All data and experimental details are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Cpd-X?

For optimal solubility, it is recommended to dissolve Cpd-X in DMSO at a stock concentration of 10 mM. For aqueous buffers, the solubility is significantly lower and pH-dependent.

Q2: My Cpd-X solution appears to have precipitated overnight. What should I do?

Precipitation of Cpd-X from aqueous solutions, especially at concentrations above 10 µM or at neutral to acidic pH, can occur. It is recommended to prepare fresh aqueous solutions daily from a DMSO stock. If you need to store aqueous solutions, consider using a buffer with a pH of 8.0 or higher and storing at 4°C for no longer than 24 hours.

Q3: How stable is Cpd-X in powder form and in solution?

Cpd-X is stable as a powder when stored at -20°C, protected from light and moisture, for up to one year. In DMSO stock solutions (10 mM) at -20°C, it is stable for up to 6 months. Aqueous solutions are significantly less stable and should be used within 24 hours.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media

Symptom: You observe particulate matter or cloudiness after diluting your DMSO stock of Cpd-X into an aqueous buffer (e.g., PBS).

Possible Causes:

  • The final concentration of Cpd-X in the aqueous buffer is too high.

  • The pH of the aqueous buffer is not optimal for Cpd-X solubility.

  • The final percentage of DMSO is too low to maintain solubility.

Troubleshooting Steps:

  • Verify Final Concentration: Ensure the final concentration of Cpd-X in your aqueous solution is within the recommended working range (see Table 1).

  • Adjust pH: If possible for your experiment, increase the pH of the aqueous buffer. Cpd-X solubility is greater at a pH of 8.0 or higher.

  • Increase Final DMSO Concentration: For in vitro assays, a final DMSO concentration of up to 0.5% is often tolerated by cells. Ensure your dilution scheme maintains a sufficient level of DMSO without impacting your experimental system.

  • Sonication: Briefly sonicate the aqueous solution in a water bath to aid dissolution. Avoid excessive heating.

Issue 2: Inconsistent Experimental Results

Symptom: You are observing high variability between replicate experiments or a loss of compound activity over time.

Possible Causes:

  • Degradation of Cpd-X in aqueous solution.

  • Adsorption of Cpd-X to plasticware.

  • Photodegradation of Cpd-X.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of Cpd-X in aqueous buffer immediately before use. Do not store dilute aqueous solutions.

  • Use Low-Adhesion Plasticware: Cpd-X can adsorb to standard polypropylene tubes and plates. Using low-adhesion plasticware can minimize this effect.

  • Protect from Light: Cpd-X is light-sensitive. Protect stock solutions and experimental setups from direct light.

Data Summary

Table 1: Solubility of Cpd-X in Common Solvents

SolventTemperature (°C)Maximum Solubility
DMSO2510 mM
Ethanol251 mM
PBS (pH 7.4)255 µM
PBS (pH 8.0)2520 µM

Table 2: Stability of Cpd-X under Various Conditions

ConditionStorage Temperature (°C)Half-life
Solid Powder (in dark)-20> 12 months
10 mM in DMSO-20~ 6 months
10 µM in PBS (pH 7.4)37~ 8 hours
10 µM in PBS (pH 7.4)4~ 24 hours

Experimental Protocols

Protocol 1: Preparation of Cpd-X Stock Solution

  • Allow the vial of solid Cpd-X to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex for 1-2 minutes until the solid is completely dissolved.

  • Aliquot the stock solution into light-protected, low-adhesion tubes.

  • Store at -20°C.

Protocol 2: Aqueous Solution Stability Assay by HPLC

  • Prepare a 10 mM stock solution of Cpd-X in DMSO.

  • Dilute the stock solution to 10 µM in PBS (pH 7.4).

  • Incubate the aqueous solution at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by reverse-phase HPLC with UV detection to determine the concentration of the parent compound.

  • Calculate the half-life based on the degradation rate.

Visualizations

G Figure 1: Hypothetical Cpd-X Troubleshooting Workflow start Issue: Inconsistent Results or Low Activity check_solubility Is the compound fully dissolved in aqueous buffer? start->check_solubility precipitate Precipitation observed check_solubility->precipitate No no_precipitate No precipitation check_solubility->no_precipitate Yes sol_steps 1. Lower final concentration 2. Increase buffer pH 3. Use sonication precipitate->sol_steps check_degradation Could the compound be degrading? no_precipitate->check_degradation retest_sol Retest Experiment sol_steps->retest_sol degradation_source Potential Degradation Source? check_degradation->degradation_source fresh_solutions Prepare fresh solutions daily degradation_source->fresh_solutions Time light_protection Protect from light degradation_source->light_protection Light low_adhesion Use low-adhesion plasticware degradation_source->low_adhesion Adsorption retest_deg Retest Experiment fresh_solutions->retest_deg light_protection->retest_deg low_adhesion->retest_deg

Figure 1: Hypothetical Cpd-X Troubleshooting Workflow

G Figure 2: Hypothetical Signaling Pathway for Cpd-X cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates KinaseC Kinase C KinaseB->KinaseC Activates TF Transcription Factor KinaseC->TF Phosphorylates Gene Target Gene Expression TF->Gene Promotes CpdX Cpd-X CpdX->KinaseB Inhibits

Technical Support Center: Optimizing Arq-736 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Arq-736 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its active form?

A1: this compound is a highly soluble phosphate prodrug. In biological systems, it is readily converted by phosphatases to its active form, ARQ 680.[1] ARQ 680 is a potent, pan-RAF inhibitor.

Q2: What is the mechanism of action of ARQ 680?

A2: ARQ 680 is a pan-RAF kinase inhibitor with high potency against BRAF, BRAF (V600E), and CRAF.[2][3] It functions by inhibiting the MAPK (mitogen-activated protein kinase) signaling pathway, which is crucial for cell proliferation and survival.[4][5][6] Inhibition of RAF kinases leads to a downstream reduction in the phosphorylation of MEK and ERK.[2]

Q3: In which cell lines is this compound expected to be most effective?

A3: this compound is particularly effective in cancer cell lines harboring a BRAF mutation, especially the V600E mutation.[1] It has demonstrated potent activity in human melanoma cell lines such as A375, SK-MEL-28, and Colo-205, all of which carry the BRAF V600E mutation.

Q4: What is "paradoxical activation" of the MAPK pathway and does this compound cause it?

A4: Paradoxical activation is a phenomenon observed with some RAF inhibitors where the MAPK pathway becomes activated, instead of inhibited, in cells with wild-type BRAF and activated RAS. This can lead to the proliferation of non-mutant cells. While the active form of this compound, ARQ 680, can induce paradoxical activation at lower concentrations, it has been shown to abrogate this effect and inhibit ERK phosphorylation at higher concentrations (typically 3 μM and above) in KRAS-mutant cell lines.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no inhibition of cell viability in BRAF-mutant cells. Sub-optimal concentration of this compound. Ensure the concentration range is appropriate for your cell line. Refer to the EC50 values in Table 1 for starting points. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Prodrug (this compound) is not being efficiently converted to the active form (ARQ 680). Ensure your cell culture system has sufficient phosphatase activity. You can test this by measuring the conversion of this compound to ARQ 680 over time using analytical methods like LC-MS. Alternatively, consider using ARQ 680 directly if available.
Cell line is resistant to BRAF inhibition. Confirm the BRAF mutation status of your cell line. Resistance can also arise from compensatory signaling pathways. Consider investigating downstream components of the MAPK pathway (e.g., MEK, ERK) or parallel pathways like PI3K/AKT.[7]
Inconsistent results between experiments. Variability in cell density or health. Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination.
Degradation of this compound in culture medium. Prepare fresh stock solutions of this compound and add it to the culture medium immediately before use. While specific stability data for this compound in various media is not readily available, it is good practice to minimize the time the compound spends in solution before being added to cells. Some cell culture media are now available that remain stable at room temperature, which may help with compound stability.[8][9]
Unexpected increase in cell proliferation or ERK phosphorylation (Paradoxical Activation). Using this compound in BRAF wild-type cells with activated RAS. Be aware that paradoxical activation can occur in this context.[2]
Concentration of this compound is in the range that induces paradoxical activation. In cell lines with wild-type BRAF and activated RAS, ARQ 680 (the active form of this compound) can induce ERK phosphorylation at lower concentrations. However, at higher concentrations (≥ 3 µM), it has been shown to inhibit this effect.[2] Perform a dose-response experiment and analyze pERK levels to identify the appropriate concentration range for inhibition.
Difficulty dissolving this compound. Improper solvent or storage. This compound is described as a highly-soluble phosphate prodrug.[1] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution. Ensure the DMSO is of high quality and anhydrous. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: In Vitro Activity of this compound and ARQ 680

CompoundAssay TypeCell LineBRAF StatusIC50 / EC50 (nM)Reference
ARQ 680Biochemical (Kinase Assay)BRAFWild-Type2.6[2]
ARQ 680Biochemical (Kinase Assay)BRAF (V600E)Mutant2.7[2]
ARQ 680Biochemical (Kinase Assay)CRAFWild-Type7.3[2]
This compoundCellular (pERK Inhibition)A375V600E78
This compoundCellular (pERK Inhibition)SK-MEL-28V600E65
This compoundCellular (pERK Inhibition)Colo-205V600E11[3]
ARQ 680Cellular (pERK Inhibition)A375V600E~10-30[2][10]
ARQ 680Cellular (pERK Inhibition)SK-MEL-28V600E~10-30[2][10]
ARQ 680Cellular (pERK Inhibition)SK-MEL-2NRAS Mutant~400[2]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for pERK Inhibition

This protocol provides a general framework for assessing the inhibition of ERK phosphorylation.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK (tERK) overnight at 4°C. The tERK antibody serves as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the pERK signal to the tERK signal to determine the extent of inhibition.

In Vitro Kinase Assay

This is a generalized protocol for assessing the direct inhibitory activity of ARQ 680 on RAF kinases.

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing the purified active RAF kinase (e.g., BRAF, BRAF V600E, or CRAF), a suitable substrate (e.g., inactive MEK), and a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of ARQ 680 (the active form of this compound) or a vehicle control to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system that allows for non-radioactive detection).

  • Incubation: Incubate the reaction at 30°C for a predetermined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent kinases) or by spotting the reaction mixture onto a membrane that binds the substrate.

  • Detection and Quantification: If using radiolabeled ATP, quantify the incorporation of the radioactive phosphate into the substrate using a phosphorimager. For non-radioactive assays, the detection method will depend on the specific kit or system being used (e.g., fluorescence, luminescence, or antibody-based detection of the phosphorylated substrate).

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot the results to determine the IC50 value of the inhibitor.

Visualizations

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (BRAF, CRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates to nucleus & phosphorylates Arq_736 This compound (Prodrug) ARQ_680 ARQ 680 (Active Drug) Arq_736->ARQ_680 Conversion ARQ_680->RAF Inhibits Phosphatases Phosphatases Phosphatases->ARQ_680 Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Regulates gene expression for

Caption: The MAPK signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A375, SK-MEL-28) Cell_Seeding 4. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Arq_Stock 2. Prepare this compound Stock Solution (in DMSO) Serial_Dilutions 3. Prepare Serial Dilutions in Culture Medium Arq_Stock->Serial_Dilutions Treatment 5. Treat Cells with This compound Dilutions Serial_Dilutions->Treatment Cell_Seeding->Treatment Incubation 6. Incubate for Desired Time (e.g., 48-72h) Treatment->Incubation Viability_Assay 7a. Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Western_Blot 7b. Western Blot (pERK/tERK) Incubation->Western_Blot Kinase_Assay 7c. In Vitro Kinase Assay (with ARQ 680) Incubation->Kinase_Assay Data_Acquisition 8. Data Acquisition (Plate Reader, Imager) Viability_Assay->Data_Acquisition Western_Blot->Data_Acquisition Kinase_Assay->Data_Acquisition IC50_EC50 9. Calculate IC50/EC50 Values Data_Acquisition->IC50_EC50

Caption: A general experimental workflow for evaluating this compound in vitro.

References

Technical Support Center: Troubleshooting Off-Target Effects of ARQ 531 (Nemtabrutinib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of ARQ 531 (Nemtabrutinib). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ARQ 531?

ARQ 531, also known as Nemtabrutinib (MK-1026), is a reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It binds to the ATP-binding pocket of BTK, preventing its activation and downstream signaling.[1][4] Unlike first-generation BTK inhibitors like ibrutinib, ARQ 531 does not bind covalently to Cysteine 481 (C481) in the BTK active site.[4] This allows it to inhibit both wild-type BTK and the C481S mutant, which confers resistance to covalent inhibitors.[1][5]

Q2: I'm observing a phenotype in my cellular model that isn't consistent with BTK inhibition. What are the known off-target kinases of ARQ 531?

ARQ 531 has a distinct kinase selectivity profile and is known to inhibit other kinases, which could contribute to its biological activity and potential off-target effects.[2] Key off-target kinase families include TEC, Trk, and Src family kinases.[2][5] Additionally, it has shown inhibitory activity against components of the ERK signaling pathway, such as MEK1 and RAF1.[1][3][6] This multi-kinase inhibition profile may explain phenotypes that are not solely attributable to BTK inhibition.[1][7]

Troubleshooting Guide

Issue: Unexpected experimental results or cellular phenotypes after treatment with ARQ 531.

When encountering unexpected results, it is crucial to systematically investigate whether they are due to the inhibition of the intended target (on-target) or other kinases (off-target).

Step 1: Confirm On-Target Engagement

First, verify that ARQ 531 is engaging its primary target, BTK, in your experimental system.

  • Recommendation: Perform a Western blot to assess the phosphorylation status of BTK at autophosphorylation sites (e.g., Y223). A dose-dependent decrease in p-BTK levels upon ARQ 531 treatment would confirm on-target activity.

Step 2: Investigate Potential Off-Target Pathways

If on-target engagement is confirmed, the unexpected phenotype may be due to off-target effects. Based on the known kinase profile of ARQ 531, investigate the activation status of key off-target signaling pathways.

  • Recommendation: Use Western blotting to analyze the phosphorylation levels of key downstream effectors of potential off-target kinases. For example:

    • Src family kinases: Phosphorylation of Src at Tyr416.[7]

    • ERK/MAPK pathway: Phosphorylation of ERK1/2.[1][3]

    • AKT pathway: Phosphorylation of AKT.[1][3]

A dose-dependent change in the phosphorylation of these proteins can indicate which off-target pathways are being affected by ARQ 531 in your model.

Data Presentation: Kinase Inhibition Profile of ARQ 531

The following table summarizes the inhibitory activity of ARQ 531 against a panel of kinases, providing a reference for potential off-target interactions. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase FamilyKinaseIC50 (nM)
TEC Family BTK (wild-type)0.85[1][5]
BTK (C481S mutant)0.39[1][5]
BMX5.23[5][6]
TEC5.80[5][6]
TXK36.4[5][6]
Src Family LCK3.86[5][6]
YES4.22[5][6]
BLK9.71[5][6]
HCK18.3[5][6]
LYN18.8[5][6]
FGR25.9[5][6]
FYN32.2[5][6]
FRK48.0[5][6]
CSK45.4[6]
Trk Family TrkA13.1[5][6]
TrkB11.7[5][6]
TrkC19.1[5][6]
Other RAF134.7[6]
Tie229.4[6]

Experimental Protocols

Protocol 1: Biochemical Kinase Selectivity Assay

This protocol outlines a general method for determining the IC50 values of ARQ 531 against a panel of kinases in a biochemical format.

  • Assay Principle: The assay measures the ability of ARQ 531 to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using radiometric assays with [γ-³³P]-ATP or non-radiometric methods like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[8]

  • Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates for each kinase

    • ARQ 531 (serially diluted)

    • ATP (at a concentration close to the Km for each kinase)[9]

    • Assay buffer (containing appropriate salts and cofactors)

    • Detection reagents (e.g., P81 phosphocellulose paper for radiometric assays or ADP-Glo™ reagents)

    • Microplates (e.g., 96- or 384-well)

  • Procedure:

    • Prepare serial dilutions of ARQ 531 in assay buffer.

    • In a microplate, add the kinase, its specific substrate, and the diluted ARQ 531 or vehicle control.

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specific time (e.g., 30-120 minutes) at the optimal temperature for the kinase.

    • Stop the reaction.

    • Quantify the amount of substrate phosphorylation or ADP produced using the chosen detection method.

    • Plot the percentage of kinase inhibition against the logarithm of the ARQ 531 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Western Blot for Downstream Signaling

This protocol describes how to assess the effect of ARQ 531 on the phosphorylation of downstream signaling proteins in a cellular context.

  • Assay Principle: This method uses phospho-specific antibodies to detect changes in the phosphorylation state of target proteins in cell lysates after treatment with ARQ 531.

  • Materials:

    • Cell line of interest

    • Cell culture medium and supplements

    • ARQ 531

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere or reach the desired confluency.

    • Treat the cells with increasing concentrations of ARQ 531 or vehicle control for the desired duration (e.g., 1-4 hours).

    • If studying signaling pathways activated by a specific stimulus, add the stimulus (e.g., anti-IgM for B-cell receptor activation) for a short period before harvesting.[1]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation AKT AKT PLCg2->AKT Downstream Signaling ERK ERK PLCg2->ERK Downstream Signaling NFkB NF-κB AKT->NFkB Activation ERK->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression ARQ531 ARQ 531 ARQ531->BTK Inhibition Troubleshooting_Workflow Start Unexpected Phenotype Observed with ARQ 531 Treatment OnTarget Step 1: Confirm On-Target Engagement (e.g., Western for p-BTK) Start->OnTarget Decision1 Is p-BTK Decreased? OnTarget->Decision1 OffTarget Step 2: Investigate Off-Target Pathways (e.g., Western for p-ERK, p-AKT, p-Src) Decision1->OffTarget Yes TroubleshootExp Troubleshoot Experiment: Check Compound Integrity, Dose, Cell Model Decision1->TroubleshootExp No Decision2 Are Off-Target Pathways Modulated? OffTarget->Decision2 Conclusion1 Phenotype is Likely Due to Off-Target Effects Decision2->Conclusion1 Yes Conclusion2 Phenotype May Involve Novel Targets or Pathway Crosstalk. Consider Broader Kinome Screen. Decision2->Conclusion2 No Experimental_Decision_Tree Start Goal: Characterize ARQ 531 Off-Target Effects Biochemical Biochemical Screening (Kinome Panel) Start->Biochemical Cellular Cell-Based Assays Start->Cellular Data Identify Potential Off-Target Hits (IC50/Kd values) Biochemical->Data Phospho Phospho-Proteomics Cellular->Phospho CETSA Cellular Thermal Shift Assay (CETSA) Cellular->CETSA Validation Validate Hits in Cellular Context (Western Blot, Functional Assays) Phospho->Validation CETSA->Validation Data->Validation

References

Overcoming resistance to Arq-736 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arq-736. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity or complete resistance to this compound. What are the common underlying mechanisms?

Resistance to this compound, a c-MET inhibitor, can be broadly categorized into two types: on-target and off-target resistance.

  • On-Target Resistance: This involves genetic changes to the drug's direct target, the MET receptor tyrosine kinase. Common mechanisms include:

    • Secondary Mutations: Acquisition of new mutations in the MET kinase domain (e.g., at the Y1230 residue) that interfere with drug binding.[1]

    • MET Gene Amplification: An increase in the number of copies of the MET gene, leading to overexpression of the MET protein, which can overwhelm the inhibitory effect of the drug.[2][3]

  • Off-Target (Bypass) Resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent their dependence on c-MET signaling. These "bypass tracks" can maintain downstream signaling required for cell survival and proliferation, even when MET is effectively inhibited.[1][2] Common bypass pathways include:

    • Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of receptors like the Epidermal Growth Factor Receptor (EGFR).[1][2][4]

    • Activation of Downstream Signaling Nodes: Mutations or amplification of genes downstream of MET, such as KRAS or BRAF.[5][6][7]

Q2: How can I determine if my resistant cells have on-target or off-target resistance?

A systematic experimental approach is required. We recommend the following workflow:

  • Confirm Target Engagement: First, verify that this compound is inhibiting MET phosphorylation in your resistant cells using a Western blot for phospho-MET (p-MET). If p-MET is not suppressed, it may suggest an on-target resistance mechanism like a kinase domain mutation.

  • Screen for On-Target Alterations:

    • Use Fluorescence In Situ Hybridization (FISH) to check for MET gene amplification.[3][8]

    • Perform DNA sequencing (e.g., Next-Generation Sequencing - NGS) of the MET gene to identify potential secondary mutations.

  • Investigate Bypass Pathways: If target engagement is confirmed (p-MET is suppressed) but cells remain resistant, investigate off-target mechanisms.

    • Perform a phospho-RTK array or Western blotting for key nodes in common bypass pathways, such as phospho-EGFR (p-EGFR), to check for their activation.

    • Use NGS to screen for mutations or amplifications in key downstream effectors like KRAS, BRAF, EGFR, and HER3.[5]

Q3: What are potential strategies to overcome this compound resistance?

The strategy depends on the identified resistance mechanism:

  • For MET Amplification: Increasing the dose of this compound may be effective to a certain point. Alternatively, combination with other therapies may be necessary.

  • For Bypass Pathway Activation: A combination therapy approach is often effective. For example:

    • If EGFR activation is detected, combine this compound with an EGFR inhibitor (e.g., afatinib, osimertinib).[1]

    • If KRAS/BRAF pathway activation is observed, consider combining this compound with a MEK inhibitor (e.g., trametinib).[6][7]

Troubleshooting Workflow

This diagram outlines a logical workflow for investigating this compound resistance.

G start Cells develop resistance to this compound (Increased IC50) wb_pmet Western Blot: Assess p-MET (Tyr1234/1235) levels with this compound treatment start->wb_pmet pmet_suppressed p-MET is Suppressed wb_pmet->pmet_suppressed Yes pmet_not_suppressed p-MET is NOT Suppressed wb_pmet->pmet_not_suppressed No off_target_path Investigate Off-Target (Bypass) Resistance pmet_suppressed->off_target_path on_target_path Investigate On-Target Resistance pmet_not_suppressed->on_target_path fish_met FISH Analysis: Check for MET Gene Amplification on_target_path->fish_met ngs_met NGS Analysis: Sequence MET Kinase Domain for mutations (e.g., Y1230) on_target_path->ngs_met solution_nextgen_met Strategy: Consider next-generation MET TKI (if mutation-specific) ngs_met->solution_nextgen_met wb_bypass Western Blot / Phospho-Array: Assess p-EGFR, p-AKT, p-ERK off_target_path->wb_bypass ngs_bypass NGS Analysis: Check for mutations/amplification in EGFR, KRAS, BRAF, etc. off_target_path->ngs_bypass solution_combo_egfr Strategy: Combine this compound with EGFR inhibitor wb_bypass->solution_combo_egfr p-EGFR elevated solution_combo_mek Strategy: Combine this compound with MEK inhibitor ngs_bypass->solution_combo_mek KRAS/BRAF mutated

Figure 1. Troubleshooting workflow for this compound resistance.

Quantitative Data

While specific data for this compound resistant lines is limited in public literature, data from other MET inhibitors like Tivantinib and Capmatinib provide a useful reference. A significant increase in the IC50 value is the primary indicator of resistance.

Table 1: Example IC50 Values for MET Inhibitors in Sensitive vs. Resistant NSCLC Cell Lines Note: These values are examples from published studies on MET inhibitors and may not directly reflect this compound. They serve to illustrate the magnitude of change expected with acquired resistance.

Cell LineTreatmentParental IC50Resistant IC50Fold ChangeReference
EBC-1Capmatinib3.70 ± 0.10 nM> 10,000 nM> 2700[9][10]
H1993Tivantinib~0.4 µMN/AN/A[11]
EBC-1Tivantinib~0.4 µMN/AN/A[11]
HCC827 GR6Tivantinib~0.5 µMN/AN/A[11]

Signaling Pathways

Standard c-MET Signaling

HGF binding to the c-MET receptor leads to its phosphorylation and the activation of downstream pathways like PI3K-AKT and RAS-MAPK, promoting cell survival and proliferation. This compound inhibits this initial phosphorylation step.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) MET c-MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS Arq736 This compound Arq736->MET Inhibits AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2. Simplified c-MET signaling pathway and this compound inhibition.
EGFR Bypass Resistance Mechanism

In resistant cells, EGFR can become activated, independently stimulating the same downstream PI3K-AKT and RAS-MAPK pathways, thus bypassing the this compound-induced MET blockade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET c-MET Receptor EGFR EGFR (Activated) PI3K PI3K EGFR->PI3K Bypass Signal RAS RAS EGFR->RAS Bypass Signal Arq736 This compound Arq736->MET Inhibits AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation

Figure 3. EGFR bypass signaling in this compound resistance.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol is used to measure the concentration of this compound required to inhibit 50% of cell growth (IC50).

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed 1,000–10,000 cells per well in 100 µL of media in a 96-well plate. The optimal seeding density should be determined empirically for each cell line.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range might be 0.01 nM to 10 µM.

    • Remove the old media from the cells and add 100 µL of the media containing the different drug concentrations (in triplicate). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • Viability Assessment (MTT Assay Example):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at a low speed.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-only control wells to determine the percent viability.

    • Plot the percent viability against the log-transformed drug concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-MET (p-MET) and Total MET

This protocol allows for the assessment of MET activation status.

  • Sample Preparation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto an 8% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.

    • Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation. Recommended antibodies:

      • Phospho-MET (Tyr1234/1235) (e.g., Cell Signaling Technology #3077) [12]

      • Total MET (e.g., Cell Signaling Technology #3127)

    • Wash the membrane 3 times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. Total MET or a housekeeping protein (e.g., GAPDH) should be used as a loading control.

Protocol 3: Fluorescence In Situ Hybridization (FISH) for MET Amplification

This protocol is used to determine the MET gene copy number in cells.

  • Slide Preparation:

    • Prepare slides with formalin-fixed, paraffin-embedded (FFPE) cell blocks or tumor tissue sections (4-µm thick).

    • Deparaffinize the slides in xylene and rehydrate through a series of ethanol washes.

  • Pre-treatment:

    • Perform heat-induced epitope retrieval.

    • Digest the samples with a protease solution (e.g., pepsin) to allow probe penetration.

  • Probe Hybridization:

    • Use a dual-color FISH probe set for the MET locus (on chromosome 7q31) and the chromosome 7 centromere (CEP7) (e.g., Vysis MET/CEP7 FISH Probe Kit).[13]

    • Apply the probe mixture to the slide, coverslip, and seal with rubber cement.

    • Co-denature the probe and target DNA on a hot plate or in a hybridizer (e.g., 5 minutes at 80°C).

    • Hybridize overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Remove the coverslip and wash the slides in a high-stringency wash buffer (e.g., 0.4x SSC / 0.3% Igepal at 72°C) to remove non-specifically bound probe.[3]

    • Perform a second wash in a lower stringency buffer (e.g., 2x SSC / 0.1% Igepal at room temperature).[3]

  • Counterstaining and Analysis:

    • Dehydrate the slides through an ethanol series and air dry.

    • Apply DAPI counterstain and a coverslip.

    • Visualize the signals using a fluorescence microscope with appropriate filters.

    • Count the number of MET (e.g., red) and CEP7 (e.g., green) signals in at least 50 non-overlapping tumor cell nuclei.[13]

  • Interpretation:

    • MET Amplification: Defined as a MET/CEP7 ratio ≥ 2.0.

    • High-level Amplification: Can also be defined by an average MET gene copy number ≥ 6.0 per cell.[14]

    • Polysomy: An increase in the copy number of the entire chromosome 7, defined as an average gene copy number ≥ 5 but a MET/CEP7 ratio < 2.[13]

References

Arq-736 delivery methods for improved bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the delivery methods for Arq-736 (derazantinib) to improve its bioavailability. The following information addresses common challenges and questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing poor solubility of this compound in our aqueous buffers for in vitro assays. What is the recommended solvent?

A1: this compound (derazantinib) is known to be practically insoluble in water and ethanol. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It has been reported to be soluble in DMSO at concentrations up to 93 mg/mL.[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: Our in vivo oral dosing experiments with this compound are showing inconsistent and low plasma concentrations. What could be the reason for this poor oral bioavailability?

A2: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract. Like many tyrosine kinase inhibitors (TKIs), this compound's absorption can be dissolution rate-limited. Factors such as pH-dependent solubility can also lead to variability in absorption depending on the gastrointestinal environment.[2][3]

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: A promising strategy to enhance the oral bioavailability of poorly water-soluble drugs like this compound is the use of amorphous solid dispersions (ASDs).[4][5][6] ASDs involve dispersing the drug in a polymer matrix in an amorphous state. This amorphous form has higher free energy and, consequently, enhanced aqueous solubility and dissolution rates compared to the crystalline form.[5] This can lead to more consistent and higher drug absorption.[4]

Q4: Are there any established in vivo oral formulations for preclinical studies?

A4: For preclinical animal studies, a common approach for administering poorly soluble compounds is to formulate them as a suspension or in a vehicle containing solubilizing agents. A suggested vehicle for derazantinib for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.[7] It is essential to perform vehicle tolerability studies in the chosen animal model.

Q5: How does this compound inhibit its target, and what are the downstream effects?

A5: this compound is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), particularly FGFR1, 2, and 3. Inhibition of FGFR autophosphorylation blocks the downstream signaling pathways, including the FRS2α-AKT and ERK pathways. This ultimately leads to G1 cell cycle arrest and apoptosis in cancer cells with dysregulated FGFR signaling.

Data Presentation

Table 1: Pharmacokinetic Parameters of Derazantinib in Rats

ParameterValueUnits
Dose30mg/kg (oral)
CmaxNot specifiedng/mL
TmaxNot specifiedh
AUC(0-t)Not specifiedng·h/mL
t1/2Not specifiedh
CL/FNot specifiedL/h/kg

Note: A study in rats investigated the pharmacokinetics of a 30 mg/kg oral dose of derazantinib but did not report specific values for Cmax, Tmax, AUC, half-life, or clearance in the provided search results. The study's primary focus was on the lack of drug-drug interaction with naringin.[8][9]

Experimental Protocols

Protocol 1: Preparation of Derazantinib Formulation for In Vivo Oral Gavage in Rodents

This protocol is a general guideline for preparing a vehicle-based formulation for oral administration in preclinical rodent studies.

Materials:

  • Derazantinib (this compound) powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of derazantinib powder.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

  • First, dissolve the derazantinib powder in DMSO. Gentle warming or sonication can be used to aid dissolution.

  • Add PEG300 to the derazantinib-DMSO solution and mix thoroughly.

  • Add Tween-80 to the mixture and vortex until a clear solution is obtained.

  • Finally, add the saline to the mixture and mix well.

  • The final formulation should be a clear solution. If precipitation occurs, adjustments to the vehicle composition may be necessary. Administer the formulation immediately after preparation.

Protocol 2: General Method for Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general laboratory-scale method for preparing an ASD to improve the solubility of this compound.

Materials:

  • This compound (derazantinib)

  • A suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or cellulose acetate butyrate (CAB))[10]

  • A volatile organic solvent in which both the drug and polymer are soluble (e.g., acetone, methanol, or a mixture thereof)

Procedure:

  • Select an appropriate drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve the accurately weighed this compound and polymer in the chosen organic solvent. Ensure complete dissolution.

  • The solvent is then removed under vacuum using a rotary evaporator. The evaporation process should be controlled to produce a thin film on the wall of the flask.

  • The resulting solid film is further dried under vacuum at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • The dried ASD is then collected by scraping it from the flask.

  • The resulting powder should be characterized for its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Dissolution studies should be performed to confirm the enhancement of solubility compared to the crystalline drug.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR FRS2a FRS2α FGFR->FRS2a P Arq736 This compound Arq736->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS PI3K PI3K FRS2a->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: this compound inhibits the FGFR signaling pathway.

ASD_Workflow cluster_preparation Preparation cluster_characterization Characterization & Testing Start Crystalline this compound + Polymer Dissolution Dissolve in Organic Solvent Start->Dissolution Evaporation Solvent Evaporation (e.g., Rotary Evaporator) Dissolution->Evaporation Drying Vacuum Drying Evaporation->Drying ASD_Product Amorphous Solid Dispersion (ASD) Drying->ASD_Product XRPD XRPD (Confirm Amorphous State) ASD_Product->XRPD DSC DSC (Thermal Properties) ASD_Product->DSC Dissolution_Test Dissolution Testing ASD_Product->Dissolution_Test Bioavailability_Study In Vivo Bioavailability Study Dissolution_Test->Bioavailability_Study

Caption: Workflow for preparing an Amorphous Solid Dispersion.

References

Technical Support Center: Managing Arq-736 Associated Toxicities in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Arq-736" is limited in publicly available scientific literature. This guide focuses on the closely related compound, ARQ 501 (β-lapachone) , which shares a similar mechanism of action. The primary dose-limiting toxicity observed for ARQ 501 in preclinical and clinical studies is hemolytic anemia . Researchers working with this compound should consider monitoring for similar toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity associated with ARQ 501 (β-lapachone) in preclinical studies?

The most significant dose-limiting toxicity reported for ARQ 501 is hemolytic anemia.[1] This condition is characterized by the premature destruction of red blood cells (erythrocytes).

Q2: What is the proposed mechanism of ARQ 501-induced hemolytic anemia?

Preclinical models suggest that the hemolytic anemia associated with ARQ 501 may be linked to its formulation with the carrier molecule hydroxypropyl-β-cyclodextrin (HPβCD), rather than being a direct effect of the β-lapachone compound itself.[1] However, a newer formulation, ARQ 761, which requires lower concentrations of HPβCD, also demonstrated evidence of hemolysis at higher doses.[1]

Q3: What is the mechanism of action of ARQ 501?

ARQ 501 is a novel anticancer agent that induces apoptosis (programmed cell death) in cancer cells by modulating the expression of the E2F-1 transcription factor, which in turn activates the G1/S-phase checkpoint.[2] It is also described as a β-lapachone analogue that promotes NQO1-mediated programmed cancer cell necrosis.[1]

Q4: Are there alternative formulations of β-lapachone with potentially lower toxicity?

Yes, ARQ 761 is a β-lapachone analogue that was developed to reduce the hemolytic anemia seen with ARQ 501. While it requires a lower concentration of the HPβCD carrier, hemolytic anemia was still observed at higher dose levels.[1]

Troubleshooting Guide: Preclinical Hemolytic Anemia

This guide provides troubleshooting steps for researchers who observe signs of hemolytic anemia in animal models treated with ARQ 501 or related compounds.

Observed Issue Potential Cause Recommended Action
Decreased hematocrit (Hct) and hemoglobin (Hgb) levels.Drug-induced hemolysis.1. Immediately collect blood samples for a complete blood count (CBC) and reticulocyte count. 2. Perform a peripheral blood smear to look for schistocytes or other signs of red blood cell damage. 3. Consider reducing the dose or temporarily halting treatment to assess recovery.
Red or brown discoloration of urine.Hemoglobinuria due to intravascular hemolysis.1. Perform urinalysis to confirm the presence of hemoglobin. 2. Ensure animals are well-hydrated to minimize potential kidney damage.
Jaundice (yellowing of the skin or eyes).Hyperbilirubinemia resulting from the breakdown of heme.1. Measure serum bilirubin levels (both direct and indirect). 2. Monitor liver function tests (ALT, AST).
Lethargy, pale mucous membranes.Anemia and reduced oxygen-carrying capacity.1. Closely monitor the clinical condition of the animals. 2. Provide supportive care as needed.

Experimental Protocols

Monitoring for Hemolytic Anemia in Rodent Models

Objective: To detect and quantify drug-induced hemolytic anemia.

Methodology:

  • Baseline Blood Collection: Prior to the first dose of the investigational compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC).

  • Dosing: Administer the compound according to the study protocol.

  • Post-Dose Blood Collection: Collect blood samples at predetermined time points after dosing (e.g., 24, 48, and 72 hours post-dose, and then weekly).

  • Complete Blood Count (CBC) Analysis: Analyze the blood samples for the following parameters:

    • Red Blood Cell (RBC) count

    • Hemoglobin (Hgb) concentration

    • Hematocrit (Hct)

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

    • Mean Corpuscular Hemoglobin Concentration (MCHC)

    • Reticulocyte count

  • Peripheral Blood Smear: Prepare a peripheral blood smear from a fresh blood sample. Stain with Wright-Giemsa and examine under a microscope for red blood cell morphology, looking for signs of hemolysis such as spherocytes, schistocytes, and polychromasia.

  • Serum Chemistry: At the time of blood collection for CBC, also collect a serum sample to analyze for:

    • Total and indirect bilirubin

    • Lactate dehydrogenase (LDH)

    • Haptoglobin

Data Presentation: Interpreting Hematological Changes
Parameter Change Indicative of Hemolysis Rationale
RBC, Hgb, HctDecrease in red blood cell massPrimary indicator of anemia.
ReticulocytesIncreased production of new red blood cellsCompensatory response to red blood cell loss.
Indirect BilirubinIncreased breakdown of hemeA product of hemoglobin catabolism.
LDHRelease from lysed red blood cellsA general marker of cell damage.
HaptoglobinBinds to free hemoglobin in the plasmaHaptoglobin-hemoglobin complexes are cleared from circulation.

Signaling Pathways and Experimental Workflows

ARQ 501 (β-lapachone) Mechanism of Action

ARQ501_Mechanism cluster_cell Cancer Cell ARQ501 ARQ 501 (β-lapachone) NQO1 NQO1 ARQ501->NQO1 bioactivation ROS Reactive Oxygen Species (ROS) Burst NQO1->ROS PARP1 PARP-1 Hyperactivation ROS->PARP1 NAD_depletion NAD+ Depletion PARP1->NAD_depletion ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Necroptosis Programmed Necrosis (Necroptosis) ATP_depletion->Necroptosis Hemolytic_Toxicity_Workflow start Start: Preclinical Study with ARQ 501/Arq-736 dosing Administer Compound to Animal Models start->dosing monitoring Clinical Observation (e.g., urine color, activity) dosing->monitoring blood_sampling Serial Blood Sampling dosing->blood_sampling data_analysis Data Analysis: Assess Hematological Parameters monitoring->data_analysis cbc Complete Blood Count (CBC) & Reticulocyte Count blood_sampling->cbc smear Peripheral Blood Smear (Morphology) blood_sampling->smear chemistry Serum Chemistry (Bilirubin, LDH, Haptoglobin) blood_sampling->chemistry cbc->data_analysis smear->data_analysis chemistry->data_analysis hemolysis_present Hemolysis Detected data_analysis->hemolysis_present Yes no_hemolysis No Significant Hemolysis data_analysis->no_hemolysis No mitigation Implement Mitigation Strategy (e.g., Dose Reduction) hemolysis_present->mitigation end End of Study no_hemolysis->end mitigation->dosing

References

Validation & Comparative

In Vitro Profile of Arq-736 (Filanesib): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vitro analysis of Arq-736 (filanesib), a potent inhibitor of kinesin spindle protein (KSP), is presented below. Despite a thorough search of scientific literature, patent databases, and clinical trial registries, no publicly available information was found regarding "ARQ-680" or its relationship to this compound as an active metabolite. Therefore, a direct in vitro comparison between this compound and ARQ-680 cannot be provided. This guide focuses on the well-documented in vitro activities of this compound.

This compound, also known as filanesib or ARRY-520, is a highly selective and potent small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein for the formation of the bipolar mitotic spindle, an essential structure for proper chromosome segregation during cell division. By inhibiting KSP, this compound induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells. This mechanism of action makes it a subject of significant interest in oncology research.

Quantitative In Vitro Activity of this compound

The in vitro potency of this compound has been demonstrated across various cancer cell lines. The following table summarizes key quantitative data from published studies.

ParameterCell LineValueReference
IC50 (KSP ATPase Assay) Human KSP6 nM[1][2][3]
EC50 (Anti-proliferative) Various human and rodent tumor cell lines0.4 nM - 14.4 nM[1]
IC50 (Meningioma Cell Lines) Anaplastic and benign meningioma cells< 1 nM[4]
Effect on Cell Viability (EOC Cells) Type II Epithelial Ovarian Cancer (EOC) cellsCytotoxic at 0.003 - 3 µM (24-48h)[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by specifically targeting the KSP motor protein. This inhibition disrupts the normal process of mitosis, leading to cell cycle arrest and subsequent apoptosis.

Arq736_Pathway cluster_cell Cancer Cell cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Bipolar_Spindle Bipolar Spindle Formation Chromosome_Segregation Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division KSP Kinesin Spindle Protein (KSP/Eg5) KSP->Bipolar_Spindle Arq736 This compound (Filanesib) Arq736->KSP Monopolar_Spindle Monopolar Spindle Formation Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound (Filanesib).

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key in vitro experiments used to characterize this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

MTT_Workflow Start Seed cancer cells in 96-well plates Incubate_24h Incubate for 24 hours Start->Incubate_24h Add_Arq736 Add varying concentrations of this compound Incubate_24h->Add_Arq736 Incubate_48h Incubate for 48 hours Add_Arq736->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for a typical MTT cell proliferation assay.

Protocol Details:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The results are then used to calculate the concentration of this compound that inhibits cell growth by 50% (IC50).

Immunofluorescence for Mitotic Spindle Analysis

This technique is used to visualize the effect of this compound on the mitotic spindle apparatus.

Protocol Details:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody entry.

  • Immunostaining: The cells are incubated with a primary antibody against α-tubulin to label the microtubules of the spindle. This is followed by incubation with a fluorescently-labeled secondary antibody. DNA is counterstained with a fluorescent dye like DAPI.

  • Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

  • Analysis: Cells are examined for the presence of bipolar spindles (in control cells) versus monopolar spindles (in this compound-treated cells), which are characteristic of KSP inhibition.

Conclusion

This compound (filanesib) is a potent and selective KSP inhibitor with significant anti-proliferative activity in a variety of cancer cell lines in vitro. Its mechanism of action, which involves the disruption of mitotic spindle formation leading to cell cycle arrest and apoptosis, is well-characterized. While the user's request included a comparison with an active metabolite, ARQ-680, no information on this compound is available in the public domain. The data and protocols presented here provide a comprehensive overview of the in vitro profile of this compound for researchers in the field of drug development.

References

Validation of Arq-736's inhibitory effect on BRAF V600E

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Arq-736 is a potent and orally bioavailable small molecule inhibitor targeting the RAF signaling pathway, with significant activity against the BRAF V600E mutation, a key driver in various cancers, including melanoma. This guide provides an objective comparison of this compound's inhibitory effects with other established BRAF inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development. This compound is a prodrug that is converted to its active form, ARQ-680, in the presence of phosphatases.[1]

Biochemical Potency: A Head-to-Head Look

ARQ-680, the active metabolite of this compound, demonstrates potent inhibition of BRAF V600E in biochemical assays. A direct comparison of its half-maximal inhibitory concentration (IC50) with other well-established BRAF inhibitors, vemurafenib and dabrafenib, highlights its efficacy. While direct comparative studies are limited, data from separate preclinical investigations provide a basis for evaluation.

InhibitorTargetIC50 (nM)Reference
ARQ-680 BRAF V600E3[2]
ARQ-680 BRAF (wild-type)3[2]
ARQ-680 CRAF7[2]
Vemurafenib BRAF V600E<1[3]
Dabrafenib BRAF V600E<0.1[3]

Note: The IC50 values for Vemurafenib and Dabrafenib are from a different study than that of ARQ-680 and are provided for comparative context.

Cellular Activity: Inhibition of the MAPK Pathway

In cellular assays, this compound effectively inhibits the MAPK signaling pathway, a critical downstream cascade of BRAF. This is demonstrated by a reduction in the phosphorylation of ERK (p-ERK), a key downstream effector. The half-maximal effective concentration (EC50) for p-ERK inhibition in various BRAF V600E-mutant melanoma cell lines underscores its cellular potency.

Cell LineThis compound EC50 for p-ERK Inhibition (nM)Reference
A37578[2]
SK-MEL-2865[2]
Colo-20511[2]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

BRAF Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the BRAF V600E kinase.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human BRAF V600E enzyme and a suitable substrate (e.g., MEK1) are prepared in a kinase assay buffer.

  • Compound Dilution: this compound (or its active form ARQ-680) and reference compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • Reaction Initiation: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is measured. This can be achieved through various methods, such as radioactive phosphate incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection (e.g., Kinase-Glo®).[4]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of the inhibitor.

Protocol:

  • Cell Seeding: BRAF V600E mutant cancer cells (e.g., A375) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or control inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value is determined.

Western Blot Analysis for Phospho-ERK (p-ERK)

This technique is used to detect and quantify the levels of phosphorylated ERK, providing a direct measure of the inhibition of the BRAF-MEK-ERK signaling pathway within the cell.

Protocol:

  • Cell Lysis: Cells treated with the inhibitor are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured on film or with a digital imager. The membrane is often stripped and re-probed with an antibody for total ERK to serve as a loading control.[6]

Visualizing the Mechanism of Action

To better understand the biological context of this compound's activity, the following diagrams illustrate the BRAF signaling pathway and the experimental workflows.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent Activation MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Arq_736 This compound (ARQ-680) Arq_736->BRAF_V600E Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: BRAF V600E Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Enzyme BRAF V600E Enzyme Reaction Kinase Reaction Enzyme->Reaction Substrate MEK1 Substrate Substrate->Reaction Inhibitor_B This compound Inhibitor_B->Reaction ATP ATP ATP->Reaction Detection_B Phosphorylation Detection Reaction->Detection_B IC50 IC50 Determination Detection_B->IC50 Cells BRAF V600E Cancer Cells (e.g., A375) Inhibitor_C This compound Treatment Cells->Inhibitor_C Viability Cell Viability (MTT) Inhibitor_C->Viability Western Western Blot (p-ERK) Inhibitor_C->Western EC50_Viability EC50 (Viability) Viability->EC50_Viability EC50_pERK EC50 (p-ERK) Western->EC50_pERK

Caption: Workflow for Biochemical and Cellular Assays.

References

Arq-736: An Investigational BRAF Inhibitor Compared with Approved Therapies in BRAF-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of the preclinical efficacy of Arq-736 with the established clinical performance of approved BRAF/MEK inhibitor combinations in melanoma, colorectal, and non-small cell lung cancers.

This guide provides a comparative overview of the investigational BRAF inhibitor this compound and currently approved BRAF/MEK inhibitor therapies for the treatment of BRAF-mutated cancers. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at preclinical efficacy data for this compound in contrast to the clinical trial data of established treatments. This comparison aims to shed light on the potential of this compound while providing a realistic perspective based on the available evidence.

Introduction to BRAF Mutations and Targeted Therapy

Mutations in the BRAF gene, a key component of the MAPK/ERK signaling pathway, are pivotal drivers in the development of several cancers, including melanoma, colorectal cancer (CRC), and non-small cell lung cancer (NSCLC). The most common of these is the V600E mutation, which leads to constitutive activation of the BRAF kinase and uncontrolled cell proliferation. This discovery paved the way for the development of targeted therapies, specifically BRAF inhibitors, which have significantly improved outcomes for patients with BRAF-mutant tumors. However, the efficacy of these inhibitors can vary across different cancer types, and resistance often emerges, necessitating the development of new agents and combination strategies.

This compound is a novel, orally bioavailable small molecule inhibitor of BRAF kinase.[1] It is a highly soluble phosphate prodrug that is converted to its active form, ARQ 680, in the body.[1] This guide will present the available preclinical data on this compound and compare it with the established clinical efficacy of approved BRAF/MEK inhibitor combinations.

Preclinical Efficacy of this compound

The available data for this compound is from preclinical studies, which provide an initial assessment of its anti-cancer activity. These studies are crucial for determining the potential of a new drug before it moves into clinical trials.

In Vitro Activity

In cellular assays, this compound has demonstrated inhibitory activity against the MAPK pathway. The active moiety, ARQ-680, has shown potent inhibition of both wild-type BRAF and the V600E mutant form, as well as CRAF.

Table 1: In Vitro Activity of ARQ-680 and this compound

CompoundTarget/AssayCell LineCancer TypeIC50/EC50 (nM)
ARQ-680BRAF (wild-type)--3
ARQ-680BRAF (V600E)--3
ARQ-680CRAF--7
This compoundp-ERK InhibitionA375Melanoma78
This compoundp-ERK InhibitionSK-MEL-28Melanoma65
This compoundp-ERK InhibitionColo-205Colon Cancer11

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

In Vivo Activity

The efficacy of this compound has also been evaluated in a mouse xenograft model using the A375 human melanoma cell line, which harbors the BRAF V600E mutation.

Table 2: In Vivo Efficacy of this compound in A375 Melanoma Xenograft Model

TreatmentDosing ScheduleTumor Growth Inhibition (%)
This compound (300 mg/kg, intraperitoneal)Once daily for 13 days54
This compound (constant administration via osmotic mini-pumps)-77

Comparison with Approved BRAF/MEK Inhibitor Combinations

Several BRAF and MEK inhibitor combinations are approved for the treatment of BRAF V600E-mutated cancers. The addition of a MEK inhibitor to a BRAF inhibitor has been shown to improve efficacy and delay the onset of resistance. It is important to note that the following data is from human clinical trials and represents a different level of evidence compared to the preclinical data for this compound.

Melanoma

In BRAF V600E-mutated melanoma, combination therapy with a BRAF and a MEK inhibitor is the standard of care.

Table 3: Clinical Efficacy of Approved BRAF/MEK Inhibitor Combinations in BRAF V600E-Mutant Melanoma

Treatment CombinationTrialOverall Response Rate (ORR) (%)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
Dabrafenib + TrametinibCOMBI-d6911.025.1
Vemurafenib + CobimetinibcoBRIM7012.322.3
Encorafenib + BinimetinibCOLUMBUS6414.933.6
Colorectal Cancer (CRC)

While BRAF inhibitors alone have limited activity in BRAF V600E-mutated colorectal cancer, combinations with other targeted agents have shown significant benefit.[2][3]

Table 4: Clinical Efficacy of Encorafenib-Based Combinations in Previously Treated BRAF V600E-Mutant Colorectal Cancer (BEACON CRC Trial)

Treatment CombinationOverall Response Rate (ORR) (%)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
Encorafenib + Cetuximab204.29.3
Encorafenib + Binimetinib + Cetuximab264.39.3
Standard of Care (FOLFIRI or irinotecan + cetuximab)21.55.9
Non-Small Cell Lung Cancer (NSCLC)

The combination of a BRAF and a MEK inhibitor is also an approved treatment for patients with BRAF V600E-mutated NSCLC.[4][5]

Table 5: Clinical Efficacy of Dabrafenib + Trametinib in BRAF V600E-Mutant Non-Small Cell Lung Cancer

Patient PopulationOverall Response Rate (ORR) (%)Median Progression-Free Survival (PFS) (months)
Treatment-naïve6410.9
Previously treated639.7

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

In Vitro p-ERK Inhibition Assay (Representative Protocol)
  • Cell Culture: Human cancer cell lines (e.g., A375, SK-MEL-28, Colo-205) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membranes are blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Detection: After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated for each treatment condition, and the EC50 value is determined by non-linear regression analysis.

In Vivo Tumor Xenograft Study (Representative Protocol for A375 Melanoma Model)
  • Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.

  • Cell Implantation: A375 human melanoma cells are harvested, and a suspension of 5 x 10^6 cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers two to three times per week. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Randomization and Treatment: When the tumors reach a mean volume of approximately 100-200 mm³, the mice are randomized into treatment and control groups. Treatment with this compound (e.g., 300 mg/kg) or vehicle control is administered via intraperitoneal injection daily for a specified duration (e.g., 13 days).

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition, which is calculated by comparing the mean tumor volume of the treated group to the control group at the end of the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis, such as measuring the levels of p-ERK by immunohistochemistry or western blotting, to confirm target engagement.

  • Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation BRAF_Inhibitor BRAF Inhibitors (e.g., this compound) BRAF_Inhibitor->BRAF MEK_Inhibitor MEK Inhibitors MEK_Inhibitor->MEK Xenograft_Workflow start Start: BRAF-mutant Cancer Cell Line (e.g., A375) culture Cell Culture and Expansion start->culture prepare Prepare Cell Suspension (e.g., with Matrigel) culture->prepare implant Subcutaneous Implantation into Immunocompromised Mice prepare->implant monitor Tumor Growth Monitoring (Calipers) implant->monitor randomize Randomization of Mice into Treatment Groups monitor->randomize treat Treatment Administration (this compound vs. Vehicle) randomize->treat measure Continued Tumor Measurement treat->measure endpoint Endpoint: Tumor Growth Inhibition Analysis measure->endpoint

References

Cross-Validation of Arq-736's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the preclinical anti-tumor activity of Arq-736, a novel BRAF inhibitor, with other established BRAF inhibitors and pan-RAF inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in cancer therapy.

Data Presentation

Table 1: In Vitro Potency of this compound and a Panel of RAF Inhibitors
CompoundTargetIC50 (nM)Cell LineAssay Type
ARQ-680 (Active form of this compound) BRAF3-Biochemical
BRAF (V600E)3-Biochemical
CRAF7-Biochemical
Vemurafenib BRAF (V600E)31-Biochemical
CRAF48-Biochemical
Dabrafenib BRAF (V600E)0.6-Biochemical
CRAF5-Biochemical
LY3009120 (Pan-RAF inhibitor) BRAF (V600E)5.8-Biochemical
BRAF (WT)9.1-Biochemical
CRAF (WT)15-Biochemical
TAK-632 (Pan-RAF inhibitor) BRAF (V600E)2.4-Biochemical
BRAF (WT)8.3-Biochemical
CRAF1.4-Biochemical
Table 2: Cellular Activity of this compound and Alternative BRAF Inhibitors in Melanoma Cell Lines
CompoundCell LineMutationEC50 (nM) for p-ERK InhibitionGI50 (nM) for Cell Proliferation
This compound A375BRAF V600E78Not Reported
SK-MEL-28BRAF V600E65Not Reported
Colo-205BRAF V600E11Not Reported
Vemurafenib A375BRAF V600ENot Reported~100-500
Dabrafenib A375BRAF V600ELow nM range<200
Table 3: In Vivo Anti-Tumor Efficacy of this compound and Vemurafenib in A375 (BRAF V600E) Xenograft Models
CompoundDose and ScheduleTumor Growth Inhibition (%)Notes
This compound 300 mg/kg, i.p., once daily for 13 days54-
This compound Constant administration via osmotic mini-pumps77-
Vemurafenib 50 mg/kg, oral, daily~40After 10 days of treatment.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of kinase inhibitors on the proliferation of melanoma cell lines.

Materials:

  • Human melanoma cell lines (e.g., A375, SK-MEL-28)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound, alternative inhibitors) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the procedure for detecting changes in the phosphorylation status of ERK1/2 in response to inhibitor treatment.

Materials:

  • Human melanoma cell lines

  • 6-well plates

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (e.g., GAPDH) to normalize the data.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of compounds in a mouse xenograft model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Human melanoma cells (e.g., A375)

  • Matrigel (optional)

  • Test compounds formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of A375 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control to the respective groups according to the specified dose and schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Mandatory Visualization

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Inhibitor Actions RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Arq736 This compound (Selective BRAF inhibitor) Arq736->BRAF PanRAF Pan-RAF Inhibitors (e.g., LY3009120, TAK-632) PanRAF->BRAF PanRAF->CRAF

Caption: MAPK/ERK signaling pathway and points of inhibition by RAF inhibitors.

G cluster_0 Preclinical Experimental Workflow start Start cell_culture Cell Line Culture (e.g., A375, SK-MEL-28) start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro in_vivo In Vivo Xenograft Model cell_culture->in_vivo viability Cell Viability Assay (MTT/CellTiter-Glo) in_vitro->viability phospho ERK Phosphorylation Assay (Western Blot/HTRF) in_vitro->phospho data_analysis Data Analysis and Comparison viability->data_analysis phospho->data_analysis tumor_growth Tumor Growth Inhibition Measurement in_vivo->tumor_growth pd_analysis Pharmacodynamic Analysis (e.g., p-ERK in tumors) tumor_growth->pd_analysis pd_analysis->data_analysis end End data_analysis->end

Caption: General workflow for preclinical evaluation of anti-tumor activity.

References

Assessing the Synergistic Effects of Arq-736 with MEK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the pan-RAF inhibitor Arq-736 in combination with MEK inhibitors for cancer therapy. Due to the limited publicly available data on this compound combination studies, this document leverages preclinical findings for its active metabolite, ARQ-680, and analogous pan-RAF inhibitors to extrapolate the potential synergistic effects and therapeutic rationale.

Introduction: The Rationale for Dual RAF and MEK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising RAS-RAF-MEK-ERK, is a critical regulator of cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. While selective BRAF inhibitors have shown efficacy in BRAF-mutant melanomas, resistance often develops through reactivation of the MAPK pathway, frequently mediated by other RAF isoforms like CRAF.

This compound is a prodrug that converts to ARQ-680, a potent pan-RAF inhibitor targeting multiple RAF isoforms. The therapeutic hypothesis is that by combining a pan-RAF inhibitor with a MEK inhibitor, a more complete and durable inhibition of the MAPK pathway can be achieved, potentially overcoming resistance and enhancing anti-tumor activity. This "vertical inhibition" strategy aims to block the signaling cascade at two critical nodes.

Preclinical Data Overview

Direct preclinical studies assessing the synergistic effects of this compound or its active form, ARQ-680, with MEK inhibitors are not extensively reported in the public domain. However, studies on other pan-RAF inhibitors in combination with MEK inhibitors provide a strong rationale and proof-of-concept for this approach.

In Vitro Studies: Synergistic Growth Inhibition

Preclinical studies with other pan-RAF inhibitors have consistently demonstrated synergistic anti-proliferative effects when combined with MEK inhibitors across various cancer cell lines. This synergy is often more pronounced than that observed with selective BRAF inhibitors, particularly in cell lines with RAS mutations or those that have developed resistance to selective BRAF inhibitors.

Table 1: Representative In Vitro Synergy Data for Pan-RAF and MEK Inhibitor Combinations

Pan-RAF InhibitorMEK InhibitorCancer Cell LineAssay TypeKey Finding
AZ628AZD6244 (Selumetinib)RKO, WIDR, HCT116 (Colorectal Cancer)Cell Proliferation AssayProfound synergistic inhibition of cell proliferation.[1]
SorafenibSelumetinibMultiple non-V600 BRAF mutant cell linesCell Viability AssaySignificant synergistic growth inhibition.[2]
CCT196969/CCT241161TrametinibBRAF-mutant melanoma (vemurafenib-resistant)Cell Viability AssayOvercame resistance to selective BRAF inhibitors.[3]
In Vivo Studies: Enhanced Tumor Growth Inhibition

In vivo studies using xenograft models have corroborated the synergistic effects observed in vitro. The combination of pan-RAF and MEK inhibitors has been shown to lead to greater tumor growth inhibition and, in some cases, tumor regression compared to either agent alone.

Table 2: Representative In Vivo Efficacy of Pan-RAF and MEK Inhibitor Combinations

Pan-RAF InhibitorMEK InhibitorXenograft ModelKey Finding
SorafenibSelumetinibMDA-MB-231 (Breast Cancer)Significantly increased tumor growth inhibition compared to monotherapy.[2]
AZ628AZD6244 (Selumetinib)RKO (Colorectal Cancer)Combination treatment led to tumor regression.[1]

Signaling Pathway and Experimental Workflow

MAPK Signaling Pathway and Points of Inhibition

The diagram below illustrates the MAPK signaling pathway and the points of intervention for pan-RAF and MEK inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Arq736 This compound (ARQ-680) (pan-RAF Inhibitor) Arq736->RAF MEKi MEK Inhibitor MEKi->MEK

Caption: MAPK signaling pathway with inhibition points of this compound and MEK inhibitors.

Experimental Workflow for Assessing Synergy

The following diagram outlines a typical experimental workflow to evaluate the synergistic effects of a pan-RAF inhibitor like ARQ-680 with a MEK inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation CellLines Select Cancer Cell Lines (e.g., BRAF/RAS mutant) DoseResponse Dose-Response Assays (Single agents) CellLines->DoseResponse Combination Combination Treatment (Matrix of concentrations) DoseResponse->Combination SynergyAnalysis Synergy Analysis (e.g., Chou-Talalay, Bliss) Combination->SynergyAnalysis WesternBlot Western Blot Analysis (p-ERK, p-MEK) Combination->WesternBlot ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Combination->ApoptosisAssay Xenograft Establish Xenograft Models TreatmentGroups Treatment Groups: - Vehicle - ARQ-680 alone - MEKi alone - Combination Xenograft->TreatmentGroups TumorMeasurement Tumor Volume Measurement TreatmentGroups->TumorMeasurement Toxicity Toxicity Assessment TreatmentGroups->Toxicity PD_Analysis Pharmacodynamic Analysis (Tumor lysates) TumorMeasurement->PD_Analysis

Caption: General experimental workflow for evaluating drug synergy.

Experimental Protocols

Detailed protocols for the following key experiments are provided to facilitate reproducibility.

Cell Viability and Synergy Analysis
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of ARQ-680 and the MEK inhibitor in DMSO. Create a dose-response matrix by serially diluting each drug.

  • Treatment: Treat cells with single agents or combinations of ARQ-680 and the MEK inhibitor for 72-96 hours.

  • Viability Assessment: Measure cell viability using assays such as MTT or CellTiter-Glo.

  • Synergy Calculation: Analyze the data using software like CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Western Blot Analysis
  • Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of MEK and ERK, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.

  • Drug Administration: Administer vehicle, ARQ-680, the MEK inhibitor, or the combination via the appropriate route (e.g., oral gavage) at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot) and assess for any signs of toxicity.

Alternative Therapeutic Strategies

The combination of pan-RAF and MEK inhibitors represents a promising strategy. However, other approaches to overcome resistance to MAPK pathway inhibition are also under investigation.

Table 3: Alternative Combination Strategies

Combination StrategyRationaleDevelopment Stage
RAF/MEK + PI3K/AKT/mTOR Inhibitors Targets a key parallel survival pathway.Preclinical & Clinical
RAF/MEK + CDK4/6 Inhibitors Addresses cell cycle dysregulation, a common resistance mechanism.Preclinical & Clinical
RAF/MEK + Immune Checkpoint Inhibitors MAPK inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity.Clinical

Conclusion and Future Directions

While direct experimental data for the combination of this compound and MEK inhibitors is scarce, the strong preclinical evidence for synergy between other pan-RAF inhibitors and MEK inhibitors provides a compelling rationale for this therapeutic approach. The combination has the potential to overcome resistance to selective BRAF inhibitors and improve outcomes in a broader range of cancers with MAPK pathway alterations.

Further preclinical studies are warranted to specifically evaluate the synergistic effects of ARQ-680 with various MEK inhibitors in relevant cancer models. Should the development of this compound be revisited, clinical trials would be necessary to determine the safety and efficacy of this combination in patients. The insights gained from the broader class of pan-RAF inhibitors suggest that this could be a valuable therapeutic strategy.

References

Benchmarking Arq-736: A Comparative Guide to MAPK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Arq-736, a novel MAPK pathway inhibitor, against other established inhibitors, supported by preclinical experimental data.

Introduction to this compound

This compound is a highly soluble prodrug that is converted in biological systems to its active moiety, ARQ-680. ARQ-680 is a potent, pan-RAF kinase inhibitor, targeting key upstream regulators of the MAPK cascade.[1] This guide will delve into the biochemical and cellular activity of this compound and ARQ-680, comparing its performance with other inhibitors targeting the RAF-MEK-ERK signaling axis.

The MAPK Signaling Pathway and Inhibitor Targets

The MAPK pathway is a three-tiered kinase cascade initiated by the activation of RAS, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to various cellular responses. Mutations in BRAF and RAS are common oncogenic drivers that lead to constitutive activation of this pathway.

Below is a diagram illustrating the MAPK signaling pathway and the points of intervention for various inhibitors.

MAPK_Pathway MAPK Signaling Pathway and Inhibitor Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF (A/B/C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound (ARQ-680) This compound (ARQ-680) This compound (ARQ-680)->RAF Vemurafenib Vemurafenib Vemurafenib->RAF Dabrafenib Dabrafenib Dabrafenib->RAF Trametinib Trametinib Trametinib->MEK ERK Inhibitors ERK Inhibitors ERK Inhibitors->ERK Gene Expression Gene Expression Transcription Factors->Gene Expression

MAPK Signaling Pathway and Inhibitor Targets

Quantitative Performance Data

The following tables summarize the biochemical and cellular potency of this compound (and its active form ARQ-680) in comparison to other MAPK pathway inhibitors.

Table 1: Biochemical Activity of RAF Inhibitors
CompoundTargetIC50 (nM)
ARQ-680 BRAF3
BRAF (V600E)3
CRAF7
Vemurafenib (PLX4032) BRAF (V600E)31
BRAF (wild-type)100
CRAF48
Dabrafenib BRAF (V600E)0.8
BRAF (wild-type)3.2
CRAF5.0

Note: IC50 values for Vemurafenib and Dabrafenib are sourced from publicly available data and may have been determined under different experimental conditions.

Table 2: Cellular Activity of MAPK Pathway Inhibitors
CompoundCell LineGenotypeEC50 (nM) for p-ERK Inhibition
This compound A375BRAF V600E78
SK-MEL-28BRAF V600E65
Colo-205BRAF V600E11
ARQ-680 SK-MEL-2 (NRAS mutant)NRAS Q61R~400
Vemurafenib (PLX4032) SK-MEL-2 (NRAS mutant)NRAS Q61RNo inhibition, paradoxical activation
Trametinib A375BRAF V600E~0.5

Note: EC50 values represent the concentration required to inhibit ERK phosphorylation by 50%. Data for trametinib is representative and sourced from public literature.

Key Differentiator: Activity in RAS-Mutant Contexts

A significant finding from preclinical studies is the differential activity of ARQ-680 compared to vemurafenib (PLX4032) in cell lines with RAS mutations. While vemurafenib can paradoxically activate the MAPK pathway in KRAS or NRAS mutant cells, ARQ-680 has been shown to induce a concentration-dependent decrease in ERK phosphorylation in these cell lines.[2] This suggests that this compound may have therapeutic potential in a broader range of tumors, including those with RAS mutations that are intrinsically resistant to selective BRAF inhibitors.

In Vivo Efficacy

In a preclinical xenograft model using A375 human melanoma cells, intraperitoneal administration of this compound (300 mg/kg) resulted in significant retardation of tumor growth compared to the vehicle control.[1] Further studies showed 54% tumor growth inhibition with daily administration and 77% with constant administration.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Biochemical Kinase Assay (for IC50 Determination)

The inhibitory activity of compounds against RAF kinases is typically determined using a biochemical assay that measures the phosphorylation of a substrate.

Biochemical_Assay_Workflow Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant Kinase Recombinant Kinase Incubation Incubate at 30°C Recombinant Kinase->Incubation Kinase Substrate Kinase Substrate Kinase Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound (e.g., ARQ-680) Test Compound->Incubation Detection Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Reagent Luminescence Measure Luminescence Detection Reagent->Luminescence IC50 Curve Generate IC50 Curve Luminescence->IC50 Curve

Biochemical Kinase Assay Workflow

Protocol Summary:

  • Reaction Setup: Recombinant RAF kinase, a specific substrate (e.g., inactive MEK), and ATP are combined in a reaction buffer.

  • Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.

  • Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include ADP-Glo™, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The signal is measured (e.g., luminescence), and the data is plotted to generate a dose-response curve from which the IC50 value is calculated.

Cellular Phospho-ERK (p-ERK) Assay (for EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of ERK in cancer cell lines.

Protocol Summary:

  • Cell Culture: Cancer cell lines (e.g., A375, SK-MEL-28) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified period.

  • Cell Lysis: After treatment, cells are lysed to extract cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

    • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is then added.

    • The signal is visualized using a chemiluminescent substrate.

    • The membrane is often stripped and re-probed with an antibody for total ERK to normalize for protein loading.

  • Data Analysis: The intensity of the p-ERK bands is quantified and normalized to total ERK. The percentage of inhibition at each compound concentration is used to calculate the EC50 value.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Protocol Summary:

  • Cell Implantation: Human cancer cells (e.g., A375) are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Data Analysis: The tumor growth in the treatment group is compared to the control group to determine the extent of tumor growth inhibition.

Conclusion

This compound, through its active moiety ARQ-680, demonstrates potent inhibition of RAF kinases and downstream MAPK signaling. A key distinguishing feature is its ability to inhibit ERK phosphorylation in RAS-mutant cancer cell lines, a context where first-generation BRAF inhibitors like vemurafenib show paradoxical activation. This suggests a potential for this compound in a broader patient population. The preclinical in vivo data further supports its anti-tumor efficacy. Further head-to-head comparative studies with a wider range of MAPK pathway inhibitors are warranted to fully elucidate the therapeutic potential of this compound.

References

Unraveling Nemtabrutinib (ARQ 531): A Comparative Analysis of a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide offers a comprehensive comparison of Nemtabrutinib (ARQ 531), a next-generation Bruton's tyrosine kinase (BTK) inhibitor, with other available alternatives. This document synthesizes published findings, presenting key data in a structured format and detailing experimental methodologies to support further research and evaluation.

Nemtabrutinib is an orally bioavailable, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Unlike first-generation, covalent BTK inhibitors, Nemtabrutinib's non-covalent mechanism of action allows it to effectively inhibit both wild-type BTK and the C481S mutant form of the enzyme, a common mutation associated with acquired resistance to covalent inhibitors.[1][2]

Performance Comparison with Other BTK Inhibitors

Clinical trial data for Nemtabrutinib is emerging, with the Phase 1/2 BELLWAVE-001 study providing initial insights into its efficacy and safety. A direct head-to-head comparison with other BTK inhibitors like ibrutinib and acalabrutinib is the focus of the ongoing Phase 3 BELLWAVE-011 trial; however, comparative data from this trial is not yet publicly available.[3][4][5]

The following table summarizes key findings from the BELLWAVE-001 study for Nemtabrutinib. It is important to note that these data are not from a direct comparative trial and should be interpreted with caution when considering other BTK inhibitors, as patient populations and study designs may differ.

FeatureNemtabrutinib (ARQ 531)Ibrutinib (Alternative)Acalabrutinib (Alternative)
Mechanism of Action Reversible, non-covalent BTK inhibitorCovalent BTK inhibitorCovalent BTK inhibitor
Target Wild-type and C481S-mutant BTKPrimarily wild-type BTKPrimarily wild-type BTK
Overall Response Rate (ORR) in CLL/SLL (BELLWAVE-001) 53% (in heavily pretreated patients, including those with prior covalent BTK inhibitor therapy)[6]Data from a comparable single-agent trial in a similar patient population is required for a direct comparison.Data from a comparable single-agent trial in a similar patient population is required for a direct comparison.
Key Adverse Events (BELLWAVE-001) Neutropenia, febrile neutropenia, pneumonia[1]Atrial fibrillation, bleeding, hypertension are notable adverse events of special interest for covalent BTK inhibitors.[7]Atrial fibrillation, bleeding, hypertension are notable adverse events of special interest for covalent BTK inhibitors.[7]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon published findings. Below are outlines of key experimental methodologies that would have been employed in the preclinical and clinical evaluation of Nemtabrutinib.

In Vitro Kinase Assays
  • Objective: To determine the inhibitory activity of Nemtabrutinib against wild-type and mutant forms of BTK and other kinases.

  • Methodology:

    • Recombinant human BTK (wild-type and C481S mutant) is incubated with the substrate (e.g., a fluorescently labeled peptide) and ATP.

    • Nemtabrutinib is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or luminescence).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays
  • Objective: To assess the effect of Nemtabrutinib on BTK signaling and cell viability in cancer cell lines.

  • Methodology (Cell Viability):

    • Human cancer cell lines (e.g., those derived from B-cell malignancies) are seeded in multi-well plates.

    • Cells are treated with a range of concentrations of Nemtabrutinib or a vehicle control.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

    • GI50 (concentration for 50% growth inhibition) values are determined.

  • Methodology (Target Engagement):

    • Cells are treated with Nemtabrutinib for a defined period.

    • Cells are then stimulated to activate the BCR pathway (e.g., with anti-IgM antibodies).

    • Cell lysates are prepared, and the phosphorylation status of BTK and downstream signaling proteins (e.g., PLCγ2, ERK) is analyzed by Western blotting or other immunoassays.

In Vivo Tumor Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of Nemtabrutinib in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously or intravenously injected with human B-cell malignancy cell lines.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • Nemtabrutinib is administered orally at different doses and schedules.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).

Clinical Trial Protocol (BELLWAVE-001)
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of Nemtabrutinib in patients with relapsed or refractory hematologic malignancies.

  • Study Design: Open-label, Phase 1/2 dose-escalation and dose-expansion study.

  • Patient Population: Adults with relapsed or refractory B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other non-Hodgkin lymphomas, who have received at least two prior therapies.

  • Treatment: Nemtabrutinib administered orally once daily in 28-day cycles. The recommended Phase 2 dose was determined to be 65 mg daily.[1]

  • Assessments:

    • Safety: Monitored through the evaluation of adverse events, physical examinations, vital signs, and laboratory tests.

    • Efficacy: Assessed by overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS) according to disease-specific criteria.

    • Pharmacokinetics: Plasma concentrations of Nemtabrutinib are measured at various time points to determine its absorption, distribution, metabolism, and excretion.

    • Pharmacodynamics: Target engagement and downstream signaling effects are assessed in patient samples where feasible.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and a general experimental workflow for evaluating a BTK inhibitor like Nemtabrutinib.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival Nemtabrutinib Nemtabrutinib (ARQ 531) Nemtabrutinib->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by Nemtabrutinib.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification (BTK) In_Vitro In Vitro Assays (Kinase & Cell-based) Target_ID->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase 1 (Safety & Dosing) Tox->Phase1 Phase2 Phase 2 (Efficacy & Safety) Phase1->Phase2 Phase3 Phase 3 (Comparative Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Drug Discovery and Development Workflow for a BTK Inhibitor.

References

Safety Operating Guide

Proper Disposal Procedures for Arq-736: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Arq-736 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to maintain a safe laboratory environment and ensure regulatory compliance.

This compound is a potent and selective inhibitor of BRAF kinase, a key component of the MAPK signaling pathway.[1][2] As a cytotoxic agent, all materials contaminated with this compound must be handled with care and disposed of as hazardous waste.

Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Required if handling powder outside a fume hood

Disposal of this compound Waste

All waste contaminated with this compound, including unused stock solutions, treated cell culture media, and contaminated labware, must be segregated and disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:
  • Segregation at Source:

    • Immediately segregate all this compound contaminated waste into designated, clearly labeled, leak-proof containers.

    • Use separate containers for liquid and solid waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused stock solutions, cell culture media) in a dedicated, sealed, and shatter-resistant container.

    • Clearly label the container with "Hazardous Waste," "Cytotoxic," and "this compound."

  • Solid Waste:

    • Place all contaminated solid waste (e.g., pipette tips, centrifuge tubes, gloves, paper towels) in a designated, puncture-resistant container with a lid.

    • Label the container with "Hazardous Waste," "Cytotoxic," and "this compound."

  • Sharps:

    • Dispose of any contaminated sharps (e.g., needles, syringes) in a designated sharps container that is clearly labeled as containing cytotoxic waste.

  • Decontamination:

    • Decontaminate all work surfaces and equipment that have come into contact with this compound using a suitable deactivating agent or a 10% bleach solution followed by a water rinse.

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department.

  • Waste Pickup:

    • Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste.

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to disposal.

G This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound Powder (in a chemical fume hood) prep_ppe->prep_weigh prep_dissolve Dissolve in Solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_treat Treat Cells or Samples prep_dissolve->exp_treat exp_incubate Incubate as per Protocol exp_treat->exp_incubate exp_analyze Analyze Results exp_incubate->exp_analyze disp_liquid Collect Liquid Waste exp_analyze->disp_liquid disp_solid Collect Solid Waste exp_analyze->disp_solid disp_store Store in Designated Area disp_liquid->disp_store disp_solid->disp_store disp_decon Decontaminate Surfaces disp_decon->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for safe handling and disposal of this compound.

This compound and the MAPK Signaling Pathway

This compound is a targeted inhibitor of BRAF, a serine/threonine-protein kinase that plays a crucial role in the RAS/RAF/MEK/ERK, or MAPK, signaling pathway. Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting cell proliferation and survival, and are frequently observed in various cancers.[1]

G Simplified MAPK Signaling Pathway Inhibition by this compound Ras RAS BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK Arq736 This compound Arq736->BRAF ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the MAPK pathway by targeting BRAF.

By adhering to these procedures, laboratory personnel can safely manage this compound and contribute to a secure research environment. Always consult your institution's specific safety guidelines and Safety Data Sheet for the most comprehensive information.

References

Safety and Handling of Arq-736: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches for safety and handling information on Arq-736, a potent and selective B-RAF inhibitor, a specific Material Safety Data Sheet (MSDS) or detailed laboratory safety protocols are not publicly available.

This compound is a known investigational drug that has been evaluated in a Phase I clinical trial for the treatment of solid tumors with BRAF and/or NRAS mutations (NCT01225536). Its mechanism of action involves the inhibition of the MAPK/ERK signaling pathway, which is a critical pathway in the proliferation of cancer cells.

However, crucial safety information required for researchers, scientists, and drug development professionals—including personal protective equipment (PPE) guidelines, specific disposal procedures, and quantitative physical and chemical properties—is not available in the public domain. Scientific literature and clinical trial databases focus on the pharmacological and clinical aspects of this compound, not the specific details of its handling and safety in a laboratory setting.

Without access to an official MSDS or Investigator's Brochure, providing detailed, step-by-step guidance on the safe handling and disposal of this compound would be speculative and could pose a safety risk.

General Guidance for Handling Investigational Compounds

In the absence of specific data for this compound, laboratory personnel should adhere to the highest safety standards for handling potent, investigational compounds. This includes:

  • Engineering Controls: All work should be conducted in a certified chemical fume hood or other appropriate containment device.

  • Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves. The specific glove material should be chosen based on the solvent used to dissolve the compound.

  • Hygiene Practices: Avoid inhalation, ingestion, and skin contact. Wash hands thoroughly after handling.

  • Disposal: All waste contaminated with the investigational compound should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

Signaling Pathway

This compound is an inhibitor of the B-RAF kinase, a key component of the MAPK/ERK signaling pathway. A simplified representation of this pathway is provided below.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS B-RAF B-RAF RAS->B-RAF MEK MEK B-RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->B-RAF

Caption: Simplified MAPK/ERK signaling pathway with the inhibitory action of this compound on B-RAF.

It is strongly recommended that any laboratory planning to work with this compound obtain a comprehensive Safety Data Sheet directly from the supplier or manufacturer. This document will provide the necessary detailed information to ensure the safety of all personnel.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arq-736
Reactant of Route 2
Reactant of Route 2
Arq-736

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.